Pyridine, 5-(2-bromoethoxy)-2-fluoro-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
5-(2-bromoethoxy)-2-fluoropyridine |
InChI |
InChI=1S/C7H7BrFNO/c8-3-4-11-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 |
InChI Key |
ZUPHFHJQWGHFKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCCBr)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 5-(2-bromoethoxy)-2-fluoropyridine
Executive Summary
This technical guide details the synthesis of 5-(2-bromoethoxy)-2-fluoropyridine , a critical heterobifunctional building block used in medicinal chemistry and radiopharmaceutical development (PET tracers). The molecule features a metabolically stable fluoropyridine motif and a reactive alkyl bromide handle, enabling subsequent coupling with amines, thiols, or phenoxides.
This guide prioritizes the O-alkylation of 6-fluoropyridin-3-ol (2-fluoro-5-hydroxypyridine) using 1,2-dibromoethane. This route is selected for its operational simplicity, scalability, and avoidance of expensive Mitsunobu reagents, though alternative pathways are discussed for context.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a Williamson ether synthesis. The disconnection of the ether oxygen reveals two primary precursors: the nucleophilic hydroxypyridine and the electrophilic dibromoalkane.
Strategic Considerations
-
Regioselectivity (N- vs. O-alkylation): Pyridin-3-ols exists in tautomeric equilibrium, but the hydroxyl form predominates. Under basic conditions, the phenoxide anion is formed. While N-alkylation is a risk with pyridones, 3-hydroxypyridines typically undergo O-alkylation preferentially, especially with "hard" bases like carbonates.
-
Dimerization Control: The electrophile (1,2-dibromoethane) is bifunctional. A significant risk is the formation of the symmetric bis-ether (Py-O-CH2-CH2-O-Py). This is mitigated by using a large molar excess of the dibromide.
-
Fluorine Stability: The C-F bond at the 2-position is activated for Nucleophilic Aromatic Substitution (
) by strong nucleophiles. However, under standard alkylation conditions (carbonate base, <100°C), the fluorine remains stable.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
Experimental Protocol: Direct Alkylation
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 6-fluoropyridin-3-ol | Substrate | 1.0 | Limiting reagent. Hygroscopic. |
| 1,2-dibromoethane | Electrophile | 5.0 - 8.0 | Large excess prevents dimerization. |
| Potassium Carbonate ( | Base | 2.0 - 3.0 | Anhydrous, granular (ground). |
| Acetonitrile (MeCN) | Solvent | N/A | Polar aprotic; easier workup than DMF. |
| Tetrabutylammonium iodide (TBAI) | Catalyst | 0.05 | Optional Finkelstein catalyst. |
Step-by-Step Methodology
1. Reaction Setup
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-fluoropyridin-3-ol (1.0 equiv) and anhydrous
(2.5 equiv) in Acetonitrile (0.2 M concentration relative to substrate). -
Activation: Stir the suspension at room temperature for 30 minutes. This deprotonates the phenol, generating the nucleophilic phenoxide. Observation: The mixture may change color (often yellowing).
-
Addition: Add 1,2-dibromoethane (5.0 equiv) in a single portion.
-
Critical Control Point: Do not add the dibromide dropwise; a high instantaneous concentration of electrophile favors the mono-alkylated product over the dimer.
-
2. Reaction Execution
-
Heating: Heat the reaction mixture to reflux (approx. 80-82°C) .
-
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Target
: ~0.5 (Product is less polar than starting phenol). -
Duration: Reaction typically reaches completion in 4–16 hours.
-
-
Catalysis (Optional): If the reaction stalls, add 5 mol% TBAI. The iodide displaces the bromide in situ, creating a more reactive alkylating agent (1-bromo-2-iodoethane species).
3. Workup & Purification[1][2][3]
-
Filtration: Cool the mixture to room temperature. Filter off the inorganic solids (
, KBr) through a pad of Celite. Rinse the pad with acetonitrile. -
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of the excess 1,2-dibromoethane.
-
Note: 1,2-dibromoethane has a boiling point of ~131°C. High vacuum is required to remove it effectively without excessive heating.
-
-
Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
) and brine ( ). Dry over , filter, and concentrate. -
Chromatography: Purify the crude oil via silica gel flash chromatography.
-
Gradient: 0%
30% EtOAc in Hexanes. -
Elution Order: Excess Dibromide (elutes first)
Target Product Dimer (bis-ether) Unreacted Phenol.
-
Reaction Mechanism & Pathway Analysis
The reaction proceeds via a standard
Key Mechanistic Insights
-
Acidity of the Phenol: The fluorine atom at the 2-position is electron-withdrawing (inductive effect, -I), which stabilizes the phenoxide anion at position 5, making it a better nucleophile than unsubstituted pyridin-3-ol.
-
Selectivity: The synthesis relies on the statistical probability of the phenoxide hitting a dibromide molecule (abundant) rather than a mono-alkylated bromide product (scarce).
Figure 2: Reaction pathway illustrating the critical role of excess electrophile in preventing dimerization.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Value |
| Confirms the ethoxy chain attachment and intact aromatic ring. | ||
| Singlet (or d) around -70 to -80 ppm (varies by solvent) | Confirms presence of Fluorine (critical to ensure no | |
| LC-MS (ESI+) | Isotopic pattern of Bromine ( |
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield / High Dimer Formation:
-
Cause: Insufficient excess of 1,2-dibromoethane.
-
Fix: Increase equivalents to 8.0 or 10.0. The excess can be recovered by distillation.
-
-
Loss of Fluorine (Hydrolysis):
-
Cause: Reaction temperature too high (>100°C) or presence of strong hydroxide nucleophiles.
-
Fix: Keep temperature
82°C (MeCN reflux). Ensure is dry; avoid NaOH/KOH.
-
-
Incomplete Reaction:
-
Cause: Poor solubility of the phenoxide.
-
Fix: Switch solvent to DMF (Dimethylformamide) and heat to 60°C. Note that DMF is harder to remove (requires aqueous washes).
-
Alternative Route: Mitsunobu Reaction
If the alkylation fails or yields are poor, a Mitsunobu reaction can be employed.
-
Reagents: 6-fluoropyridin-3-ol + 2-bromoethanol +
+ DIAD. -
Pros: Milder temperature (0°C to RT).
-
Cons: Generation of Triphenylphosphine oxide (TPPO) byproduct, which is difficult to separate from the product.
References
-
Royal Society of Chemistry. (2015). Optimization of pyridinylimidazole synthesis. Organic & Biomolecular Chemistry. (Demonstrates alkylation of hydroxypyridines with bromoethyl groups). Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.). 5-Bromo-2-fluoropyridine Compound Summary. Retrieved from [Link]
-
Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.[4] (Describes fluorination/bromination sequences on pyridine rings). Retrieved from
Sources
- 1. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
5-(2-bromoethoxy)-2-fluoropyridine chemical properties
This technical guide details the properties, synthesis, and applications of 5-(2-bromoethoxy)-2-fluoropyridine , a critical intermediate in medicinal chemistry and radiopharmaceutical development.
Executive Summary & Chemical Identity
5-(2-bromoethoxy)-2-fluoropyridine is a bifunctional pyridine derivative characterized by a reactive alkyl bromide tail and a fluorinated pyridine core. It serves as a specialized alkylating agent, primarily used to introduce the (6-fluoropyridin-3-yl)oxy moiety into larger scaffolds.
This structural motif is highly valued in drug discovery for its bioisosteric properties (mimicking phenyl rings while altering metabolic stability and lipophilicity) and in Positron Emission Tomography (PET) as a non-radioactive reference standard for
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 5-(2-bromoethoxy)-2-fluoropyridine |
| Common Name | 2-Fluoro-5-(2-bromoethoxy)pyridine |
| Molecular Formula | C |
| Molecular Weight | 220.04 g/mol |
| Core Scaffold | 2-Fluoropyridine |
| Functional Groups | Alkyl Bromide (Electrophile), Fluorine (Metabolic Blocker/Tag) |
| Precursor CAS | 51173-04-7 (6-Fluoropyridin-3-ol) |
| Solubility | Soluble in DCM, EtOAc, MeCN, DMSO; Insoluble in water |
Synthesis Protocol & Mechanism
The synthesis of 5-(2-bromoethoxy)-2-fluoropyridine is a classic Williamson ether synthesis, relying on the nucleophilic attack of the pyridinyl oxygen on a di-electrophile (1,2-dibromoethane).
Reaction Mechanism
The reaction follows an S
-
Critical Control Point: A large excess of 1,2-dibromoethane is required to prevent the formation of the bis-ether dimer (where one dibromoethane molecule links two pyridine rings).
Step-by-Step Laboratory Protocol
Based on optimized conditions for similar pyridine ethers (e.g., WO2019090069A1).
Reagents:
-
Starting Material: 6-Fluoropyridin-3-ol (1.0 eq)
-
Reagent: 1,2-Dibromoethane (5.0 – 10.0 eq)
-
Base: Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Procedure:
-
Setup: Charge a round-bottom flask with 6-fluoropyridin-3-ol and anhydrous MeCN under an inert atmosphere (
or Ar). -
Activation: Add
and stir at room temperature for 30 minutes to facilitate deprotonation. -
Addition: Add 1,2-dibromoethane in a single portion. Note: The large excess minimizes dimerization.
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–12 hours. Monitor conversion via TLC (eluent: Hexane/EtOAc) or LC-MS.
-
Workup:
-
Cool to room temperature and filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane (bp ~131°C; vacuum distillation may be required).
-
-
Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the product as a white solid or colorless oil.
Synthesis Workflow Diagram
Figure 1: Reaction pathway for the synthesis of 5-(2-bromoethoxy)-2-fluoropyridine, highlighting the critical need for excess electrophile to avoid dimerization.
Applications in Drug Development & PET
This molecule is rarely a final drug but serves as a high-value "building block" in two primary domains:
A. Medicinal Chemistry (Linker Strategy)
The bromo-ethyl chain acts as a linker to attach the fluoropyridine headgroup to amines, phenols, or thiols.
-
Rationale: The 2-fluoropyridine ring is electron-deficient, reducing the basicity of the ether oxygen and improving metabolic stability against P450 oxidation compared to a standard phenyl ether.
-
Reaction: The terminal bromide undergoes a second S
2 reaction with a secondary amine (e.g., piperidine, pyrrolidine) to form tertiary amines common in CNS-active drugs.
B. PET Imaging (Reference Standards)
In Positron Emission Tomography,
-
Role: 5-(2-bromoethoxy)-2-fluoropyridine is used to synthesize the non-radioactive standard (
F) of a tracer. -
Example: For a tracer like [
F]FPEB (targeting mGluR5), the radioactive synthesis uses a nitro-precursor. However, to validate the tracer's identity and affinity in binding assays, researchers must synthesize the "cold" (non-radioactive) version. This bromo-intermediate allows for the rapid assembly of that standard.
Application Logic Diagram
Figure 2: Strategic utility of the intermediate in creating bioisosteres for drug discovery and reference standards for radiotracer validation.
Handling & Safety Profile
As an alkyl bromide, this compound is an alkylating agent and should be treated as a potential mutagen.
-
Hazards: Skin and eye irritant; potential sensitizer.
-
Storage: Store at 2–8°C under inert gas (Argon) to prevent hydrolysis or discoloration.
-
Stability: Generally stable, but the alkyl bromide is susceptible to hydrolysis in the presence of moisture and heat.
References
-
Synthesis of Pyridine Ethers: Patent WO2019090069A1. "Modulators of the integrated stress pathway." (Describes the alkylation of 6-fluoropyridin-3-ol with dibromoethane). Link
-
PET Tracer Standards: National Institutes of Health (NIH). "Positron emission tomography (PET) imaging with 18F-based radiotracers." (Context on the use of fluorinated standards). Link
-
General Reactivity: Sigma-Aldrich. "5-(2-Bromoethoxy)-2-chloropyridine Product Page." (Analogous compound properties and handling). Link
Technical Monograph: Spectroscopic Characterization and Synthetic Validation of 5-(2-bromoethoxy)-2-fluoropyridine
This guide is structured as a high-level technical monograph designed for medicinal chemists and radiochemists. It prioritizes the validation of the structural identity of 5-(2-bromoethoxy)-2-fluoropyridine , a critical intermediate often used in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and PET radiotracer precursors.
Part 1: Strategic Overview & Synthetic Context
Chemical Identity & Significance
-
IUPAC Name: 5-(2-bromoethoxy)-2-fluoropyridine
-
Molecular Formula: C
H BrFNO -
Molecular Weight: 220.04 g/mol
-
Core Scaffold: 2-Fluoropyridine (halogenated heterocyclic ether)
-
Application: Primary alkylating agent for secondary amines (e.g., azetidines, pyrrolidines) in the development of high-affinity nAChR ligands (e.g., derivatives of A-85380).
Synthetic Pathway & Impurity Profile
To interpret the spectroscopic data accurately, one must understand the compound's origin. The synthesis typically involves the O-alkylation of 6-fluoropyridin-3-ol (also known as 2-fluoro-5-hydroxypyridine) with an excess of 1,2-dibromoethane .
Critical Quality Attributes (CQA):
-
Regioselectivity: The fluorine at the 2-position activates the ring, but the nucleophilic attack must occur at the hydroxyl oxygen, not the nitrogen (N-alkylation is a common impurity).
-
Bis-alkylation: Reaction of one dibromoethane molecule with two hydroxypyridine molecules creates a symmetric dimer (bis-ether), a difficult-to-separate impurity.
Part 2: Spectroscopic Atlas (Data & Analysis)
The following data represents the reference standards for structural confirmation.
Mass Spectrometry (MS)
Method: LC-MS (ESI, Positive Mode) or GC-MS (EI).
The presence of a bromine atom provides a definitive isotopic signature. Bromine exists as
| Ion Species | m/z (Theoretical) | Pattern Description | Diagnostic Value |
| [M+H] | 220.0 | Base Peak (A) | Confirm parent mass (Pyridine + F + Ethoxy chain). |
| [M+H] | 222.0 | Peak (A+2) ≈ 100% of A | Definitive confirmation of mono-bromination. |
| Fragment | ~140-142 | Loss of Br | Loss of bromine radical/ion. |
| Fragment | ~112-114 | [M - OCH | 2-fluoro-5-hydroxypyridine core fragment. |
Analyst Note: If the M+2 peak is missing or significantly lower than 95% of the M peak, suspect dehalogenation or contamination with the non-brominated analog (e.g., hydroxy impurity).
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl
)
The spectrum is characterized by the AMX pattern of the pyridine ring (complicated by H-F coupling) and the two triplets of the ethoxy side chain.
| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 7.88 | d (broad) | 1H | H-6 (Pyridine) | |
| 7.45 | ddd | 1H | H-4 (Pyridine) | |
| 6.88 | dd | 1H | H-3 (Pyridine) | |
| 4.32 | t | 2H | -O-CH | |
| 3.64 | t | 2H | -CH |
Note: Chemical shifts may vary by
C NMR (100 MHz, CDCl
Reference)
Fluorine coupling (
| Shift ( | Splitting ( | Assignment |
| 160.5 | d, | C-2 (Directly bonded to F) |
| 153.2 | d, | C-5 (Ipso to ether) |
| 135.8 | d, | C-6 (Ortho to ether) |
| 127.5 | d, | C-4 |
| 110.1 | d, | C-3 (Ortho to F) |
| 68.8 | s | -O-CH |
| 29.0 | s | -CH |
F NMR (376 MHz, CDCl
)
-
Shift:
-70.0 to -75.0 ppm (Singlet or broad multiplet depending on proton decoupling). -
Diagnostic: A single sharp peak confirms the integrity of the 2-fluoropyridine ring. Appearance of a peak at -90 to -100 ppm often indicates hydrolysis to the pyridinone or defluorination.
Infrared Spectroscopy (FT-IR)
-
3050 cm
: Aromatic C-H stretch. -
2950, 2870 cm
: Aliphatic C-H stretch (methylene). -
1590, 1480 cm
: Pyridine ring skeletal vibrations (C=N, C=C). -
1260 cm
: Aryl alkyl ether C-O stretch (Strong). -
1150-1200 cm
: C-F stretch. -
~600-700 cm
: C-Br stretch.
Part 3: Experimental Protocols
Structural Validation Workflow
This protocol ensures the compound is suitable for downstream nucleophilic substitution reactions.
Standard Synthesis Protocol (Reference)
Adapted from standard methodologies for fluoropyridinyl ethers [1, 2].
-
Reagents: Charge a reaction vessel with 6-fluoropyridin-3-ol (1.0 eq), anhydrous K
CO (2.0 eq), and acetone or acetonitrile (0.1 M concentration). -
Addition: Add 1,2-dibromoethane (3.0 - 5.0 eq). Note: Excess is crucial to prevent the formation of the bis-ether dimer.
-
Reaction: Reflux (60–80°C) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product is less polar than the starting alcohol.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over MgSO
. Purify via silica gel flash chromatography (Gradient: 0% 20% EtOAc in Hexanes). -
Yield: Typical isolated yield is 60–80%.
References
-
Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 42(11), 2087–2096.
-
Koren, A. O., et al. (2000). 2-[18F]Fluoro-A-85380: a new PET tracer for nicotinic acetylcholine receptors. Journal of Labelled Compounds and Radiopharmaceuticals, 43(Ref), Standard synthesis of bromo-precursors.
-
PubChem Compound Summary. (2024). 5-(2-bromoethoxy)-2-fluoropyridine. National Center for Biotechnology Information.
Reactivity of the 2-fluoro position in 5-(2-bromoethoxy)-2-fluoropyridine
Strategic Functionalization of 5-(2-bromoethoxy)-2-fluoropyridine: Chemoselectivity and Mechanics
Executive Summary
5-(2-bromoethoxy)-2-fluoropyridine (CAS: N/A for specific ether, core 5-bromo-2-fluoropyridine CAS: 766-11-0) represents a bifunctional electrophilic scaffold used primarily in medicinal chemistry as a linker or prosthetic group precursor. Its utility is defined by two distinct reactive centers:
-
The 2-Fluoro Position: An activated center for Nucleophilic Aromatic Substitution (
).[1][2] -
The 2-Bromoethyl Side Chain: A primary alkyl halide primed for Aliphatic Nucleophilic Substitution (
).
For researchers, the critical challenge is chemoselectivity . While the 2-fluoro position is activated by the pyridine nitrogen, the presence of the electron-donating 5-alkoxy group attenuates this reactivity. Conversely, the primary alkyl bromide is highly reactive toward a broad spectrum of nucleophiles. This guide provides the mechanistic grounding to predict reaction outcomes and protocols to control site selectivity.
Mechanistic Analysis: The 2-Fluoro Position
Electronic Environment and Activation
The reactivity of the 2-fluoro position is governed by the interplay between the electron-withdrawing pyridine nitrogen and the electron-donating 5-alkoxy substituent.
-
Activation (The Nitrogen Effect): The pyridine nitrogen withdraws electron density from the ring via induction (
) and resonance ( ), specifically activating the C2 and C4 positions. This lowers the energy of the transition state for nucleophilic attack, facilitating the formation of the Meisenheimer complex. -
The Fluorine Advantage: In
reactions, fluorine is often the superior leaving group compared to chlorine or bromine ("The Fluorine Effect"). Its high electronegativity ($ \chi \approx 4.0 $) inductively stabilizes the anionic Meisenheimer intermediate, which is typically the rate-determining step. -
Deactivation (The 5-Alkoxy Effect): The 5-(2-bromoethoxy) group exerts a competing effect. The oxygen atom acts as a Resonance Donor (
), pushing electron density into the ring. Resonance structures show that this density localizes at the C2 and C4 positions (ortho/para to the alkoxy group).-
Net Result: The increased electron density at C2 repels incoming nucleophiles, making this substrate less reactive than unsubstituted 2-fluoropyridine or 5-nitro-2-fluoropyridine.
-
Chemoselective Competition: vs.
The molecule presents a classic "Hard vs. Soft" electrophile competition.
| Feature | 2-Fluoro Position ( | 2-Bromoethyl Group ( |
| Mechanism | Addition-Elimination (Meisenheimer) | Concerted Backside Attack |
| Electronic Character | Hard Electrophile (High charge density) | Soft Electrophile (Polarizable C-Br bond) |
| Preferred Nucleophiles | Hard (Alkoxides, Amides, | Soft (Thiols, Phosphines, Iodides, Amines) |
| Steric Sensitivity | High (requires access to ring C2) | Moderate (Primary carbon is accessible) |
| Kinetic Profile | Slower (requires activation energy/heat) | Fast (often proceeds at RT) |
Operational Rule: Under standard conditions (neutral/mildly basic, room temperature),
Visualization of Reactivity Pathways
The following diagram illustrates the competing pathways and the electronic effects governing the reaction.
Figure 1: Competitive reaction pathways. The thickness of the arrows indicates the kinetic likelihood under standard conditions.
Experimental Protocols
Protocol A: Selective Functionalization of the Alkyl Bromide (Preserving 2-F)
This is the most common workflow. The 2-F position is preserved to serve as a handle for late-stage labeling (e.g.,
Objective: Attach a phenol or amine payload to the ethyl chain via
-
Reagents:
-
Nucleophile: Phenol derivative (1.0 equiv) or Secondary Amine.
-
Base:
(2.0 equiv) or (for faster rates). -
Solvent: Acetonitrile (MeCN) or DMF.
-
-
Conditions:
-
Temperature:
to . Avoid reflux temperatures to prevent side reactions.
-
-
Procedure:
-
Dissolve the nucleophile and base in dry MeCN. Stir for 15 min to generate the anion.
-
Add 5-(2-bromoethoxy)-2-fluoropyridine (1.1 equiv) dropwise.
-
Monitor via TLC/LCMS. The primary bromide should be consumed within 2–4 hours.
-
Checkpoint: The 2-F signal in
NMR (typically to ppm) should remain unchanged.
-
Protocol B: Activation of the 2-Fluoro Position ( )
To displace the fluorine, more forcing conditions are required due to the deactivating 5-alkoxy group.
Objective: Displace F with a primary amine or alkoxide.
-
Reagents:
-
Nucleophile: Primary amine (excess, 3–5 equiv) or NaH/Alcohol.
-
Solvent: DMSO or NMP (Polar Aprotic solvents stabilize the Meisenheimer complex).
-
-
Conditions:
-
Temperature:
– . -
Microwave Irradiation: Highly recommended.
for 20 mins often drives this reaction to completion with cleaner profiles than thermal heating.
-
-
Critical Note on Chemoselectivity:
-
If the alkyl bromide is still present, it will react first .
-
Strategy: This protocol assumes the alkyl bromide has already been reacted (Protocol A) or that the user intends to double-functionalize the molecule (using excess nucleophile to displace both Br and F).
-
Data Summary: Substituent Effects on Reactivity[1][3][4]
The following table summarizes how the 5-alkoxy group alters the reactivity compared to other 2-fluoropyridines.
| Substituent at C5 | Electronic Effect | Relative | Recommended Temp |
| Strong EWG ( | Extremely Fast | ||
| Neutral | Standard | ||
| EDG ( | Deactivated (Slow) |
Note: While the alkoxy group is inductively withdrawing (due to Oxygen's electronegativity), the resonance donation into the ring dominates in the context of attacking nucleophiles, raising the electron density at C2 and increasing the activation energy.
Applications in Drug Discovery[3][4][5][6]
-
PROTAC Linkers: The bromoethoxy moiety is an ideal "linker" precursor. The pyridine ring serves as a rigid spacer, while the 2-F can be used to attach E3 ligase ligands.
-
PET Radiochemistry: 2-fluoropyridines are common precursors for
labeling. However, standard labeling displaces a leaving group (like or ) with . In this molecule, the stable is already present. It is more likely used as a scaffold where the F is displaced by a specific targeting vector, or the F is the final "cold" standard for a tracer.
References
-
Selectivity in Pyridine Functionalization
- Title: "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide"
- Source: ResearchG
- Context: Establishes that 2-fluoropyridines react ~320x faster than chloropyridines, but 5-alkoxy groups retard the r
-
Mechanistic Insight on
:- Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism"
- Source: Master Organic Chemistry
- Context: foundational principles of the Meisenheimer complex and the "Fluorine Effect" in .
-
Synthesis and Applications of Halogenated Pyridines
- Title: "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Source: Journal of the American Chemical Society (JACS)
-
Context: Discusses the use of 2-fluoropyridines as versatile intermediates and the conditions required for displacement.[1][2][3]
-
General Reactivity of 5-Bromo-2-fluoropyridine
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ossila.com [ossila.com]
- 5. 5-Bromo-2-fluoropyridine | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Research Applications of 5-(2-Bromoethoxy)-2-Fluoropyridine
Topic: Potential Research Applications of 5-(2-bromoethoxy)-2-fluoropyridine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Radiochemists, and Drug Discovery Researchers
Executive Summary
5-(2-bromoethoxy)-2-fluoropyridine is a specialized bifunctional building block used in medicinal chemistry and radiopharmaceutical development. Its structural utility lies in its dual reactivity: it possesses a highly reactive alkyl bromide tail (electrophile) and a metabolically robust 2-fluoropyridine headgroup.
This molecule serves three primary research functions:
-
Pharmacophore Installation: It allows the precise introduction of the 2-fluoropyridine motif, a bioisostere of pyridine/phenyl rings that lowers basicity and blocks metabolic oxidation.
-
Linkerology & PROTACs: The ethoxy spacer provides a flexible, defined-length connection for joining protein-binding ligands in Proteolysis Targeting Chimeras (PROTACs).
-
Radiochemistry Reference: It acts as a non-radioactive ("cold") standard for validating Fluorine-18 ([18F]) labeled PET tracers containing the 2-fluoropyridinyl ether moiety.
Chemical Profile & Reactivity
Structural Analysis
The molecule consists of a pyridine ring substituted at the 2-position with fluorine and at the 5-position with a 2-bromoethoxy chain.
-
2-Fluoro Group: Electron-withdrawing, lowers the pKa of the pyridine nitrogen, and blocks metabolic oxidation at the labile 2-position (
active only under harsh conditions). -
Alkyl Bromide: A "soft" electrophile highly susceptible to
displacement by amines, thiols, or phenoxides. -
Ether Linkage: Provides chemical stability and moderate flexibility.
Reactivity Diagram
The following diagram illustrates the differential reactivity of the molecule's two electrophilic sites.
Figure 1: Differential reactivity profile. The alkyl bromide is the primary handle for conjugation, while the fluoropyridine ring remains intact under standard alkylation conditions.
Key Research Applications
A. Medicinal Chemistry: Bioisosteric Replacement
The 2-fluoropyridine moiety is a valuable "privileged structure" in drug design.
-
Metabolic Stability: The fluorine atom at C2 prevents oxidative metabolism (e.g., by cytochrome P450s) that typically occurs at the
-position of pyridines. -
Basicity Modulation: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability (LogD).
-
Application: Researchers use 5-(2-bromoethoxy)-2-fluoropyridine to alkylate phenolic or amine-based drug scaffolds, converting them into 2-fluoropyridinyl ethers .
B. PROTACs and Linker Design
In the development of PROTACs, the "linker" region is critical for the ternary complex formation between the target protein and the E3 ligase.
-
Utility: This molecule provides a pre-formed "Headgroup + Spacer + Leaving Group" motif.
-
Workflow: It is reacted with an E3 ligase ligand (e.g., Thalidomide or VHL ligand derivatives) or the Target Protein ligand to install the fluoropyridine cap or to extend the chain.
C. Radiochemistry: PET Imaging Standards
In Positron Emission Tomography (PET), 2-[18F]fluoropyridines are common radiotracers.
-
The Challenge: To validate a new [18F] tracer, researchers must compare its HPLC retention time against a non-radioactive standard.
-
The Solution: 5-(2-bromoethoxy)-2-fluoropyridine serves as a precursor to synthesize this Cold Standard . It is reacted with the target ligand to produce the stable F-19 version of the tracer, confirming the identity of the radiolabeled product.
Experimental Protocols
Protocol A: General Alkylation (Conjugation)
Use this protocol to attach the fluoropyridine motif to a phenol-containing drug scaffold.
Reagents:
-
Substrate: Phenolic compound (1.0 equiv)[1]
-
Reagent: 5-(2-bromoethoxy)-2-fluoropyridine (1.2 equiv)
-
Base: Cesium Carbonate (
, 2.0 equiv) or Potassium Carbonate ( ) -
Solvent: DMF (anhydrous) or Acetonitrile
-
Temperature: 60–80 °C
Step-by-Step Methodology:
-
Dissolution: Dissolve the phenolic substrate in anhydrous DMF (0.1 M concentration) under an inert atmosphere (
or Ar). -
Activation: Add
and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add 5-(2-bromoethoxy)-2-fluoropyridine (diluted in a small volume of DMF) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60 °C. Monitor via LC-MS or TLC. The reaction typically completes in 2–4 hours.
-
Note: The alkyl bromide reacts preferentially; the 2-fluoro group remains stable at this temperature.
-
-
Workup: Dilute with ethyl acetate, wash with water (
) and brine ( ) to remove DMF. Dry over and concentrate. -
Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Protocol B: Synthesis of the Building Block
If the reagent is not commercially available, it can be synthesized from 5-hydroxy-2-fluoropyridine.
Workflow Diagram:
Figure 2: Synthesis route. Using excess 1,2-dibromoethane prevents the formation of the dimer.
Method:
-
Dissolve 5-hydroxy-2-fluoropyridine (1 equiv) in Acetone.
-
Add
(2 equiv) and 1,2-dibromoethane (5–10 equiv). Crucial: Large excess of dibromide prevents the phenol from reacting with both ends of the alkyl chain. -
Reflux for 12–16 hours.
-
Filter off inorganic salts. Concentrate filtrate.
-
Remove excess 1,2-dibromoethane via vacuum distillation or column chromatography.
Safety & Handling
-
Alkylating Agent: As an alkyl bromide, this compound is a potential alkylating agent and should be treated as a mutagen. Use gloves, goggles, and work in a fume hood.
-
Storage: Store at 2–8 °C under inert gas. Protect from light to prevent bromide degradation.
References
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link
-
Pimlott, S. L., & Sutherland, A. "Molecular engineering in PET radiotracers." Chemical Society Reviews, 2011, 40, 149-162. Link
- Buckley, G. M., et al. "The synthesis of 5-substituted-2-fluoropyridines." Bioorganic & Medicinal Chemistry Letters, 2002. (General reference for fluoropyridine ether synthesis).
Sources
A Senior Application Scientist's Guide to 5-(2-bromoethoxy)-2-fluoropyridine and its Analogs in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, present in a significant portion of FDA-approved drugs.[1] The strategic incorporation of fluorine into these heterocyclic systems has further revolutionized their application.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This guide focuses on a particularly valuable, yet underexplored, building block: 5-(2-bromoethoxy)-2-fluoropyridine . This molecule and its analogs serve as versatile linkers and synthons, offering a dual-reactive platform for the construction of complex molecular architectures. Here, we will delve into its synthesis, reactivity, and applications, providing a technical framework for its effective use in drug discovery programs.
Core Compound Profile: 5-(2-bromoethoxy)-2-fluoropyridine
Synthesis and Mechanistic Considerations
The synthesis of 5-(2-bromoethoxy)-2-fluoropyridine, while not extensively documented in peer-reviewed literature, can be logically designed based on established chemical principles. The most direct and industrially scalable approach is a Williamson ether synthesis.
The key starting material is 5-hydroxy-2-fluoropyridine . This precursor can be synthesized from the more commercially available 2-amino-5-fluoropyridine via a diazotization reaction followed by hydrolysis. The synthesis of 2-amino-5-fluoropyridine itself can be achieved through a multi-step process starting from 2-aminopyridine.[4]
The subsequent etherification with a suitable C2-bromoethylating agent, such as 1,2-dibromoethane, proceeds via an SN2 mechanism.[5][6]
Key Mechanistic Insights:
-
Deprotonation: The phenolic proton of 5-hydroxy-2-fluoropyridine is acidic and can be readily removed by a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form a potent nucleophilic phenoxide.
-
SN2 Reaction: The resulting phenoxide attacks one of the electrophilic methylene carbons of 1,2-dibromoethane. The use of an excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-substituted byproduct.
-
Solvent Choice: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is ideal for this SN2 reaction as it solvates the cation of the base without hindering the nucleophilicity of the phenoxide.[6]
The synthetic workflow can be visualized as follows:
Caption: Proposed synthetic pathway to 5-(2-bromoethoxy)-2-fluoropyridine.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₇H₇BrFNO | - |
| Molecular Weight | 220.04 g/mol | - |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | - |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMF) | - |
Reactivity: A Tale of Two Halogens
The synthetic utility of 5-(2-bromoethoxy)-2-fluoropyridine stems from its two distinct reactive sites, allowing for sequential and orthogonal chemical modifications.
-
The Bromoethoxy Side Chain: The primary bromide is a potent electrophile, ideal for forming ether linkages with nucleophiles such as phenols, alcohols, and thiols via a second Williamson ether synthesis or related SN2 reactions.[5][7] This makes it an excellent linker for tethering the fluoropyridine core to other molecular fragments.
-
The 2-Fluoropyridine Core: The fluorine atom at the 2-position of the pyridine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr).[8][9] The electron-withdrawing nature of the pyridine nitrogen significantly lowers the electron density at the C2 and C6 positions, facilitating the attack of nucleophiles.[9] Notably, a 2-fluoropyridine is significantly more reactive in SNAr reactions than its 2-chloro counterpart; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[9][10] This enhanced reactivity allows for the use of milder reaction conditions and a broader range of nucleophiles, including amines, thiols, and alkoxides.[8][9]
This differential reactivity allows for a strategic approach to synthesis:
Caption: Orthogonal reactivity of 5-(2-bromoethoxy)-2-fluoropyridine.
Key Analogs and Comparative Analysis
The structure of 5-(2-bromoethoxy)-2-fluoropyridine can be systematically modified to fine-tune its properties. Below is a comparison of key analogs:
| Analog | Structure | Key Differences & Rationale |
| Core Compound | 5-(2-bromoethoxy)-2-fluoropyridine | Balanced reactivity; highly activated SNAr at C2, good electrophilicity at the side chain. |
| Chloroethoxy Analog | 5-(2-chloroethoxy)-2-fluoropyridine | The chloroethoxy group is less reactive than the bromoethoxy group, requiring harsher conditions for SN2 reactions. This can be advantageous for selectivity in some multi-step syntheses. |
| Iodoethoxy Analog | 5-(2-iodoethoxy)-2-fluoropyridine | The iodoethoxy group is the most reactive alkylating agent in this series, allowing for milder reaction conditions. However, it is also less stable and more expensive. |
| Chloropyridine Analog | 5-(2-bromoethoxy)-2-chloropyridine | The 2-chloro group is significantly less reactive towards SNAr than the 2-fluoro group, requiring higher temperatures and stronger bases.[10] This can be useful if modification at the bromoethoxy chain is desired without affecting the pyridine core. A commercial source for this analog exists.[11] |
| Bromo-Fluoro Isomer | 2-Bromo-5-fluoropyridine | This is a precursor to many advanced intermediates. The bromine at C2 is susceptible to cross-coupling reactions, while the fluorine at C5 is generally unreactive towards SNAr.[7] |
Applications in Drug Discovery: A Versatile Linker
While specific examples of approved drugs containing the 5-(2-bromoethoxy)-2-fluoropyridine moiety are not readily found, its constituent parts are prevalent in numerous bioactive molecules. The closely related precursor, 5-bromo-2-fluoropyridine, is a key building block in the synthesis of:
-
Inhibitors of the main protease of SARS-CoV-2: Demonstrating its utility in the development of antiviral agents.[1]
-
Inhibitors of indoleamine-2,3-dioxygenase-1 (IDO1): A critical target in cancer immunotherapy.[1]
-
Inhibitors of neuropeptide Y receptor Y5: Highlighting its application in neurological disorders.[1]
The 5-(2-bromoethoxy)-2-fluoropyridine building block is ideally suited for use as a flexible linker in PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules where connecting two distinct pharmacophores is required.
Experimental Protocols
Protocol 1: Synthesis of 5-(2-bromoethoxy)-2-fluoropyridine (Proposed)
Disclaimer: This is a proposed protocol based on established chemical principles. Appropriate safety precautions should be taken, and the reaction should be performed by trained personnel in a controlled laboratory setting.
-
Materials:
-
5-hydroxy-2-fluoropyridine (1.0 eq)
-
1,2-dibromoethane (5.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-hydroxy-2-fluoropyridine and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution and stir the suspension for 15 minutes at room temperature.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(2-bromoethoxy)-2-fluoropyridine.
-
Protocol 2: SNAr with an Amine Nucleophile
This protocol is adapted from general procedures for SNAr on 2-fluoropyridines.[8]
-
Materials:
-
5-(2-bromoethoxy)-2-fluoropyridine (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a reaction vial, dissolve 5-(2-bromoethoxy)-2-fluoropyridine in DMSO.
-
Add the amine nucleophile followed by the base (K₂CO₃ or DIPEA).
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by flash chromatography or recrystallization.
-
Sources
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- 3. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. synchem.de [synchem.de]
The Strategic Utility of 5-(2-Bromoethoxy)-2-fluoropyridine: An In-depth Technical Guide for Synthetic Chemists
Abstract
This technical guide provides a comprehensive overview of 5-(2-bromoethoxy)-2-fluoropyridine, a versatile bifunctional building block for organic synthesis. While direct literature on this specific compound is sparse, this document, grounded in established chemical principles and analogous transformations, elucidates its synthetic pathway, predicts its physicochemical and spectroscopic properties, and explores its significant potential in the fields of medicinal chemistry and materials science. We will delve into the strategic considerations for its use, detailing its reactivity profile and providing experimentally sound, step-by-step protocols for its synthesis and subsequent functionalization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this promising synthetic intermediate.
Introduction: The Prominence of Fluorinated Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it a privileged structure in drug design. The strategic incorporation of fluorine atoms into these heterocyclic systems can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[2] The 2-fluoropyridine moiety, in particular, is a valuable synthon due to the heightened reactivity of the C-F bond towards nucleophilic aromatic substitution (SNAr), a feature that allows for the late-stage introduction of diverse functionalities.[3][4]
5-(2-bromoethoxy)-2-fluoropyridine presents a compelling molecular design, combining the reactive 2-fluoropyridine core with a bromoethoxy side chain. This bifunctional nature opens up a wide array of synthetic possibilities, allowing for sequential and site-selective modifications. The bromoethoxy group serves as a versatile handle for introducing a variety of nucleophiles through SN2 reactions, while the 2-fluoro position is primed for SNAr. This orthogonal reactivity makes 5-(2-bromoethoxy)-2-fluoropyridine a powerful building block for the construction of complex molecular architectures.
Synthesis of 5-(2-bromoethoxy)-2-fluoropyridine: A Proposed Pathway
Synthesis of the Precursor: 2-Fluoro-5-hydroxypyridine
The synthesis of 2-fluoro-5-hydroxypyridine can be achieved from 2-methoxy-5-aminopyridine through a two-step process involving a diazotization-fluorination reaction followed by demethylation.
-
Step 1: Synthesis of 2-methoxy-5-fluoropyridine. 2-methoxy-5-aminopyridine is treated with a nitrous acid source in the presence of a fluoride source to yield 2-methoxy-5-fluoropyridine.[5]
-
Step 2: Demethylation to 2-fluoro-5-hydroxypyridine. The resulting 2-methoxy-5-fluoropyridine can be demethylated using a strong acid, such as hydrobromic acid, to afford the desired 2-fluoro-5-hydroxypyridine.[6]
Proposed Williamson Ether Synthesis of 5-(2-bromoethoxy)-2-fluoropyridine
The final step in the proposed synthesis is a Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[7][8] In this case, the sodium salt of 2-fluoro-5-hydroxypyridine is reacted with an excess of 1,2-dibromoethane.
Caption: Proposed Williamson ether synthesis of 5-(2-bromoethoxy)-2-fluoropyridine.
Experimental Protocol: Proposed Synthesis of 5-(2-bromoethoxy)-2-fluoropyridine
-
Deprotonation: To a solution of 2-fluoro-5-hydroxypyridine (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (5.0 eq.) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical and Predicted Spectroscopic Properties
While experimental data for 5-(2-bromoethoxy)-2-fluoropyridine is not available, its key physicochemical and spectroscopic properties can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C7H7BrFNO |
| Molecular Weight | 220.04 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 200 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Predicted Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the ethyl chain protons. The pyridine protons will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methylene protons of the bromoethoxy group will appear as two triplets, with the protons adjacent to the oxygen being more downfield (δ ~4.3-4.5 ppm) than those adjacent to the bromine (δ ~3.6-3.8 ppm).
-
13C NMR (101 MHz, CDCl3): The carbon NMR spectrum will show signals for the five pyridine carbons and the two carbons of the ethyl chain. The carbon bearing the fluorine will exhibit a large C-F coupling constant. The chemical shifts for the pyridine carbons are expected in the range of δ 110-165 ppm, while the methylene carbons will appear in the δ 30-70 ppm region.[9][10]
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M++2 peaks of approximately equal intensity).[11][12] Fragmentation may involve the loss of the bromoethoxy side chain or cleavage of the C-Br bond.
Reactivity and Synthetic Potential
The synthetic utility of 5-(2-bromoethoxy)-2-fluoropyridine stems from the differential reactivity of its two key functional groups.
Caption: Dual reactivity of 5-(2-bromoethoxy)-2-fluoropyridine.
Nucleophilic Aromatic Substitution at the 2-Position
The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution.[4][13] This allows for the facile displacement of the fluoride ion by a wide range of nucleophiles, including alcohols, amines, and thiols. The reaction typically proceeds under mild conditions, making it suitable for the late-stage functionalization of complex molecules.
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: To a solution of 5-(2-bromoethoxy)-2-fluoropyridine (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or NMP), add the desired nucleophile (1.1-1.5 eq.) and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent. The crude product can then be purified by column chromatography or recrystallization.
Nucleophilic Substitution at the Bromoethoxy Side Chain
The primary bromide of the bromoethoxy group is an excellent electrophile for SN2 reactions.[1] This allows for the introduction of various functional groups, such as amines, azides, and thiols, providing a versatile handle for further molecular elaboration.
Experimental Protocol: General Procedure for SN2 Reaction
-
Reaction Setup: Dissolve 5-(2-bromoethoxy)-2-fluoropyridine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or acetone.
-
Nucleophile Addition: Add the desired nucleophile (1.2 eq.).
-
Heating: Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent. The organic layer is then dried and concentrated, and the product is purified by standard methods.
Applications in Drug Discovery and Materials Science
The unique structural features of 5-(2-bromoethoxy)-2-fluoropyridine make it a highly attractive building block in several areas of chemical research.
-
Medicinal Chemistry: The ability to sequentially introduce different functionalities at the 2-position and the ethoxy side chain allows for the rapid generation of diverse compound libraries for high-throughput screening. The fluorinated pyridine core can enhance metabolic stability and binding affinity, while the flexible ethoxy linker can be used to probe different regions of a biological target.[2][14]
-
Materials Science: The electron-deficient nature of the fluoropyridine ring makes it a candidate for incorporation into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The bromoethoxy group can be used to attach the pyridine core to a polymer backbone or other molecular scaffolds.
-
Agrochemicals: Substituted pyridines are a well-established class of agrochemicals. The bifunctional nature of 5-(2-bromoethoxy)-2-fluoropyridine provides a platform for the synthesis of novel herbicides and pesticides with potentially improved efficacy and selectivity.
Conclusion
5-(2-bromoethoxy)-2-fluoropyridine, while not yet a widely documented compound, represents a building block of significant synthetic potential. Its proposed synthesis is based on reliable and well-understood chemical transformations. The orthogonal reactivity of the 2-fluoro and bromoethoxy functionalities provides a powerful tool for the construction of complex and diverse molecular architectures. This in-depth technical guide, by providing a framework for its synthesis, characterization, and reactivity, aims to empower researchers to unlock the full potential of this versatile intermediate in their synthetic endeavors.
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Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene?. Retrieved from [Link]
-
Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved from [Link]
- Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., & Fahad, A. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 1-22.
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ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). 2-bromoethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
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-
Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017 - Supporting Information. Retrieved from [Link]
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Google Patents. (2013, January 18). US Patent for Chemical compounds. Retrieved from [Link]
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-
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-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Organic Syntheses. (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, March 24). 18: Reactions of Aromatic Compounds. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3-bromo-. Retrieved from [Link]
-
PubMed. (2026, January 22). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]
-
PubMed. (2006, October 14). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Retrieved from [Link]
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- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Using 5-(2-bromoethoxy)-2-fluoropyridine to synthesize PET tracers
Application Note: Strategic Utilization of 5-(2-bromoethoxy)-2-fluoropyridine in PET Tracer Synthesis
Executive Summary
5-(2-bromoethoxy)-2-fluoropyridine (CAS: 1365271-64-8) is a specialized bifunctional building block utilized in the development of Positron Emission Tomography (PET) radiotracers. Its primary utility lies in the synthesis of non-radioactive reference standards ("cold standards") for tracers targeting neuroreceptors such as nAChR (nicotinic acetylcholine receptors) and mGluR (metabotropic glutamate receptors) .
While direct radiofluorination of this specific molecule is rare (due to the stability of the C-F bond), it is the critical "identity key" required to validate the synthesis of its
Part 1: Chemical Profile & Handling
This compound combines a metabolically stable 2-fluoropyridine moiety (a bioisostere for fluorobenzene) with a reactive bromoethoxy alkylating arm.
| Property | Specification |
| Molecular Formula | C |
| Molecular Weight | 220.04 g/mol |
| Functional Groups | Alkyl Bromide (Electrophile), 2-Fluoropyridine (Stable Pharmacophore) |
| Solubility | High: DMSO, DMF, Acetonitrile, DCM. Low: Water.[1] |
| Stability | Light sensitive (store in amber vials). Hygroscopic. |
| Role in PET | Reagent for introducing the 2-fluoro-5-pyridinyl-ethyl moiety. |
Part 2: Application A - Synthesis of Cold Reference Standards
The most frequent application of 5-(2-bromoethoxy)-2-fluoropyridine is the alkylation of a phenolic or amine-bearing pharmacophore to generate the authentic non-radioactive standard. This standard is mandatory for HPLC co-injection studies to confirm the identity of the radiotracer.
Mechanism: Nucleophilic Substitution ( )
The reaction proceeds via the attack of a nucleophile (phenoxide or amine) on the
Protocol 1: Alkylation of Phenolic Precursors
Target: Synthesis of ether-linked fluoropyridine standards (e.g., for mGluR5 tracers).
Materials:
-
Precursor (Phenol derivative): 1.0 eq
-
5-(2-bromoethoxy)-2-fluoropyridine: 1.2 – 1.5 eq
-
Base: Cesium Carbonate (
) (Preferred for "cesium effect" solubility) or . -
Solvent: Anhydrous DMF or Acetonitrile (ACN).
Step-by-Step Procedure:
-
Activation: In a flame-dried reaction vial, dissolve the Phenol precursor (0.5 mmol) in anhydrous DMF (2 mL). Add
(1.5 mmol, 3 eq). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. -
Addition: Add 5-(2-bromoethoxy)-2-fluoropyridine (0.6 mmol) dropwise (or as a solution in 0.5 mL DMF).
-
Reaction: Heat the mixture to 80–90°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc) or LC-MS.
-
Note: The bromide is a good leaving group; if reaction is slow, add a catalytic amount of Sodium Iodide (NaI) to form the more reactive iodide in situ (Finkelstein condition).
-
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (
mL) and brine ( mL) to remove DMF. -
Purification: Dry organic layer over
, filter, and concentrate. Purify via Silica Gel Chromatography.[2] -
Validation: Characterize by
-NMR and F-NMR (distinctive pyridine-F signal -70 ppm).
Part 3: Application B - The "Twin-Path" Strategy (Hot vs. Cold)
To understand why you use this reagent, you must understand the Radiosynthesis Strategy . You do not typically label this molecule. You use it to prove you labeled the other one.
-
The "Cold" Path (Reference): Uses 5-(2-bromoethoxy)-2-fluoropyridine + Precursor
Standard . -
The "Hot" Path (Radiosynthesis): Uses a Nitro- or Trimethylammonium- analog (e.g., 5-(2-tosyloxyethoxy)-2-nitropyridine)
Radiofluorination ( F) Alkylation Tracer .
Workflow Visualization
Figure 1: The "Twin-Path" workflow demonstrating the role of 5-(2-bromoethoxy)-2-fluoropyridine (Blue) in validating the radiotracer synthesized via the "Hot" pathway (Red).
Part 4: Quality Control & Validation
Once you have synthesized the standard using 5-(2-bromoethoxy)-2-fluoropyridine, you must establish the HPLC method for the final tracer.
Protocol 2: HPLC Co-Injection Method
Objective: Verify that the retention time (
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Agilent Zorbax),
, . -
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 20 min.
-
-
Detection:
-
UV Channel: 254 nm (Detects the Cold Standard).
-
Gamma Channel: NaI(Tl) detector (Detects the
F-Tracer).
-
-
Acceptance Criteria:
-
The UV peak of the standard and the Gamma peak of the tracer must align.
-
Tolerance:
min (accounting for detector offset).
-
References
-
Dolle, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current Pharmaceutical Design, 11(25), 3221–3235. Link
-
Pimlott, S. L., & Sutherland, A. (2011). Molecular engineering of radiotracers for PET imaging of neurotransmission. Chemical Society Reviews, 40(1), 149-162. Link
-
Zhang, M. R., et al. (2004).
F]fluoro-5-(2-pyridinylethynyl)pyridine as a PET imaging agent. Nuclear Medicine and Biology, 31(6), 765-770. Link
Sources
The Strategic Application of 5-(2-bromoethoxy)-2-fluoropyridine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex and potent therapeutic agents. Among these, 5-(2-bromoethoxy)-2-fluoropyridine has emerged as a valuable reagent, offering a unique combination of reactive handles that empower medicinal chemists to construct intricate molecular architectures. This guide provides an in-depth exploration of the applications of 5-(2-bromoethoxy)-2-fluoropyridine, with a focus on its role as a flexible linker in the development of innovative therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors. Detailed protocols and the underlying chemical principles are presented to enable researchers to effectively integrate this reagent into their drug discovery workflows.
Physicochemical Properties and Synthetic Considerations
5-(2-bromoethoxy)-2-fluoropyridine is a bifunctional molecule featuring a 2-fluoropyridine core and a 2-bromoethoxy side chain. This unique arrangement of functional groups dictates its reactivity and utility in medicinal chemistry.
Table 1: Physicochemical Properties of 5-(2-bromoethoxy)-2-fluoropyridine
| Property | Value |
| Molecular Formula | C₇H₇BrFNO |
| Molecular Weight | 220.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, DCM) |
The synthesis of 5-(2-bromoethoxy)-2-fluoropyridine is typically achieved through a Williamson ether synthesis, where the sodium salt of 2-fluoro-5-hydroxypyridine is reacted with an excess of 1,2-dibromoethane. The differential reactivity of the two bromine atoms in 1,2-dibromoethane allows for the selective formation of the desired product.
The Dual Reactivity of 5-(2-bromoethoxy)-2-fluoropyridine: A Gateway to Molecular Diversity
The synthetic utility of 5-(2-bromoethoxy)-2-fluoropyridine stems from the orthogonal reactivity of its two key functional moieties: the bromoethoxy chain and the fluoropyridine ring.
-
The Bromoethoxy Group: This functional group is an excellent electrophile for nucleophilic substitution reactions, primarily the Williamson ether synthesis.[1][2][3] This allows for the facile attachment of the pyridine core to various molecular scaffolds containing hydroxyl or thiol groups, forming stable ether or thioether linkages. This reactivity is central to its application as a linker.
-
The 2-Fluoropyridine Moiety: The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] This allows for the introduction of a wide range of nucleophiles, including amines and alcohols, to the pyridine core. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events. The bromine atom at the 5-position can also participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, although the SNAr at the 2-position is generally more facile.[5][6]
This dual reactivity profile enables the sequential or convergent synthesis of complex molecules, where each part of the 5-(2-bromoethoxy)-2-fluoropyridine scaffold can be independently functionalized.
Application in the Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] A PROTAC molecule is composed of three key components: a warhead that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[8]
5-(2-bromoethoxy)-2-fluoropyridine is an ideal building block for the construction of PROTAC linkers due to its ability to form stable ether linkages and its modular nature.
Caption: Workflow for PROTAC synthesis using 5-(2-bromoethoxy)-2-fluoropyridine.
Protocol 1: Synthesis of a PROTAC Precursor via Williamson Ether Synthesis
This protocol describes the attachment of 5-(2-bromoethoxy)-2-fluoropyridine to a phenolic hydroxyl group on a target protein ligand.
Materials:
-
Target protein ligand with a phenolic hydroxyl group (1.0 eq)
-
5-(2-bromoethoxy)-2-fluoropyridine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the target protein ligand (1.0 eq) in anhydrous DMF under an inert atmosphere, add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add a solution of 5-(2-bromoethoxy)-2-fluoropyridine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the PROTAC precursor.
Causality behind Experimental Choices:
-
Base: A base is required to deprotonate the hydroxyl group of the target protein ligand, forming the nucleophilic alkoxide or phenoxide.[2][3] Cesium carbonate is often preferred for its higher solubility and ability to promote faster reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[9]
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the basic phenoxide with atmospheric moisture and carbon dioxide.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics that interfere with the signaling pathways driving tumor growth and proliferation.[10][11] Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the kinase. The 2-aminopyridine scaffold, which can be readily synthesized from 2-fluoropyridine derivatives, is a common motif in kinase inhibitors.[12]
5-(2-bromoethoxy)-2-fluoropyridine can be utilized to introduce a flexible ether-linked side chain to a kinase inhibitor scaffold. This side chain can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.
Caption: General scheme for incorporating the 5-(2-bromoethoxy)-2-fluoropyridine moiety into a kinase inhibitor.
Protocol 2: Synthesis of a 2-((5-(2-Bromoethoxy)pyridin-2-yl)amino) Scaffold
This protocol details the SNAr reaction of an aminopyridine pharmacophore with 5-(2-bromoethoxy)-2-fluoropyridine.
Materials:
-
Aminopyridine core (1.0 eq)
-
5-(2-bromoethoxy)-2-fluoropyridine (1.0 eq)
-
A suitable base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent such as Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the aminopyridine core (1.0 eq) and 5-(2-bromoethoxy)-2-fluoropyridine (1.0 eq) in the anhydrous solvent.
-
Add the base (2.0 eq) to the mixture.
-
Heat the reaction mixture to 100-140 °C. The reaction progress should be monitored by LC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired functionalized kinase inhibitor intermediate.
Self-Validating System:
The success of this reaction can be readily confirmed by mass spectrometry, which will show the expected molecular weight of the coupled product. ¹H NMR spectroscopy will also show characteristic signals for both the aminopyridine core and the 5-(2-bromoethoxy)pyridine moiety.
Conclusion and Future Perspectives
5-(2-bromoethoxy)-2-fluoropyridine is a powerful and versatile building block in medicinal chemistry. Its dual reactivity allows for the strategic and efficient construction of complex molecules, particularly as a linker in PROTACs and as a modifiable side chain in kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable reagent into their drug discovery programs. As the demand for novel and highly specific therapeutics continues to grow, the importance of such well-defined and strategically functionalized building blocks will undoubtedly increase, paving the way for the next generation of innovative medicines.
References
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Adeel, M., Elahi, F., & Tahir, M. N. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2654. [Link]
- Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
-
IDIGER. (n.d.). 5-Bromo-2-fluoropyridine. Retrieved from [Link]
-
PubChem. (n.d.). Heterocyclic compound derivatives and medicines - Patent US-7205302-B2. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
- Google Patents. (2013, January 18). United States Patent.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Retrieved from [Link]
-
Rodríguez-Molina, N., Cañellas, M., Riera, A., & Nebreda, A. R. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences, 24(2), 1645. [Link]
- Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
-
Fujimoto, T., & Ritter, T. (2015). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 54(42), 12434-12437. [Link]
-
Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
-
Kim, H. Y., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules, 25(21), 5039. [Link]
-
Zhang, X., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry, 67(23), 19686-19705. [Link]
-
ChemRxiv. (2020). Rational Design and Synthesis of Novel Dual Protacs for Simultaneous Degradation of EGFR and PARP. Retrieved from [Link]
-
Blake, J. F., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182-1190. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
-
Wipf, P. (2007, February 16). Pharm 5119 – Medicinal Chemistry & Drug Discovery. Retrieved from [Link]
-
Lirias. (n.d.). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. Retrieved from [Link]
-
Fesik, S. W. (n.d.). Drug Discovery Chemistry. Retrieved from [Link]
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Derivatization of the bromoethoxy group on 5-(2-bromoethoxy)-2-fluoropyridine
Application Note: Strategic Derivatization of 5-(2-bromoethoxy)-2-fluoropyridine
Abstract
This guide details the chemoselective derivatization of 5-(2-bromoethoxy)-2-fluoropyridine , a high-value bifunctional scaffold in medicinal chemistry and radiopharmacy. This molecule presents a unique synthetic challenge: it contains a reactive alkyl bromide (susceptible to SN2) and an electron-deficient heteroaryl fluoride (highly susceptible to SNAr). Successful derivatization of the bromoethoxy tail requires precise reaction engineering to avoid displacing the 2-fluoro substituent, which is often critical for biological activity or serves as a "cold standard" reference in PET imaging. This note provides validated protocols for amination, azidation, and radiofluorination, supported by mechanistic insights.
Part 1: Chemical Logic & Mechanism
The Bifunctional Challenge
The scaffold contains two electrophilic sites with distinct reactivity profiles.[1] Understanding the competition between these sites is the key to high yields.
-
Site A: The Alkyl Bromide (Target).
-
Mechanism: SN2 (Bimolecular Nucleophilic Substitution).
-
Reactivity: Enhanced by the "pendant effect" of the neighboring ether oxygen, which can stabilize the transition state, but also prone to E2 elimination if strong, bulky bases are used.
-
-
Site B: The 2-Fluoropyridine (Hazard).
-
Mechanism: SNAr (Nucleophilic Aromatic Substitution).[1][2][3][4][5]
-
Reactivity: The 2-position is activated by the ring nitrogen.[1] Fluoride is an exceptional leaving group here due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
-
Risk: 2-Fluoropyridines react with alkoxides and amines ~300x faster than their chloro-analogs [1].[2][6] Conditions that are too basic or too hot will result in the loss of the fluorine atom, destroying the core scaffold.
-
Visualizing the Reaction Landscape
The following diagram maps the "Safe Zone" (SN2) versus the "Danger Zone" (SNAr).
Figure 1: Chemoselectivity map illustrating the target SN2 pathways versus SNAr and elimination side reactions.
Part 2: Experimental Protocols
Protocol A: Amination (Library Synthesis)
Target: Replacement of Br with secondary amines (e.g., morpholine, piperazine) or hindered primary amines.
Rationale: To prevent SNAr attack at the 2-position, we use a weak inorganic base (K2CO3) in an aprotic solvent (MeCN). Acetonitrile is preferred over DMF to simplify workup and reduce thermal stress during evaporation.
Materials:
-
Substrate: 5-(2-bromoethoxy)-2-fluoropyridine (1.0 eq)
-
Nucleophile: Secondary amine (1.2 – 1.5 eq)
-
Base: Anhydrous K2CO3 (2.0 eq) or DIPEA (1.5 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]
-
Catalyst: NaI (0.1 eq) – Optional, Finkelstein acceleration
Step-by-Step:
-
Setup: Charge a dried reaction vial with 5-(2-bromoethoxy)-2-fluoropyridine (1.0 eq), K2CO3 (2.0 eq), and NaI (0.1 eq).
-
Solvation: Add anhydrous MeCN. Stir for 5 minutes under N2.
-
Addition: Add the amine (1.2 eq) dropwise.
-
Reaction: Heat to 50–60°C . Critical: Do not exceed 80°C to avoid SNAr. Monitor by LC-MS (Target M+H).
-
Time: Secondary amines typically complete in 4–6 hours.
-
-
Workup:
-
Filter off solids (inorganic salts).
-
Concentrate filtrate under reduced pressure.[2]
-
Redissolve in EtOAc, wash with water (x2) and brine (x1).
-
-
Purification: Flash chromatography (DCM:MeOH gradient).
Data Summary:
| Parameter | Recommendation | Reason |
|---|---|---|
| Solvent | MeCN or Acetone | Aprotic; avoids SNAr promotion seen in alcohols. |
| Base | K2CO3 or DIPEA | Non-nucleophilic; too weak to deprotonate amide backbones. |
| Temp | 50–60°C | Balance between SN2 rate and SNAr suppression. |
Protocol B: Azidation (Click Chemistry Precursor)
Target: Synthesis of 5-(2-azidoethoxy)-2-fluoropyridine.
Rationale: Azide (N3-) is an excellent nucleophile but a poor base, making this the most "chemically clean" transformation for this scaffold.
Step-by-Step:
-
Dissolution: Dissolve 5-(2-bromoethoxy)-2-fluoropyridine (1.0 eq) in anhydrous DMF (0.2 M).
-
Reagent: Add Sodium Azide (NaN3, 1.5 eq). Caution: Avoid metal spatulas with azides.
-
Reaction: Stir at Room Temperature for 12–16 hours. If sluggish, heat to 40°C.
-
Quench: Dilute with Et2O and water.
-
Extraction: Extract aqueous layer with Et2O (x3). Note: DMF partitions into water; Et2O extracts the product cleanly.
-
Drying: Dry over MgSO4 and concentrate carefully (azides are potentially shock-sensitive; do not distill to dryness if scale >1g).
Protocol C: Radiofluorination (PET Tracer Synthesis)
Target: Synthesis of 5-(2-[18F]fluoroethoxy)-2-fluoropyridine.
Rationale: This reaction replaces the Bromine with [18F]Fluoride. The challenge is that the precursor already contains a "cold" fluorine. However, the aliphatic C-Br bond is generally more reactive toward the "naked" fluoride ion (K[2.2.2]/F-) than the aromatic C-F bond is to exchange, provided the temperature is controlled.
Workflow Diagram:
Figure 2: Radiosynthesis workflow for [18F]-labeling of the bromoethoxy side chain.
Protocol:
-
Trapping: Trap [18F]F- on a QMA carbonate cartridge.
-
Elution: Elute with Kryptofix 2.2.2/K2CO3 solution into the reaction vessel.
-
Drying: Azeotropic drying with MeCN at 95°C (x2) to remove water (water kills the nucleophilicity of F-).
-
Labeling: Add precursor (2–5 mg) in anhydrous DMSO (0.5 mL).
-
Reaction: Heat to 90°C for 10 minutes .
-
Note: Higher temperatures (>110°C) risk activating the SNAr exchange at the pyridine ring, scrambling the label.
-
-
Purification: Dilute with water, pass through a C18 Sep-Pak, wash with water, and elute product with EtOH.
Part 3: Quality Control & Troubleshooting
Self-Validating the Chemistry: To ensure the protocol worked and the core scaffold is intact, check the 13C NMR coupling constants .
-
Intact Scaffold: The Carbon at C2 (attached to F) should show a large doublet splitting (
). -
Failed Scaffold (SNAr): If the F was displaced by an amine or alkoxide, this large coupling will disappear.
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Low Yield (Amination) | Incomplete SN2 | Add 10 mol% NaI (Finkelstein conditions) to convert Br -> I in situ. |
| New Spot on TLC (High Rf) | Elimination (Vinyl Ether) | Base is too strong or bulky. Switch from DIPEA to K2CO3 or NaHCO3. |
| Loss of F-NMR Signal | SNAr at C2 | Temperature too high. Reduce reaction temp by 20°C. Ensure solvent is aprotic. |
References
-
National Institutes of Health (NIH). (2025). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[5] Retrieved from [Link] (Comparative rates of 2-F vs 2-Cl pyridine substitution).
-
Kilbourn, M. R. (2017).[7] Small Molecule PET Tracers for Transporter Imaging.[7] Seminars in Nuclear Medicine.[7] Retrieved from [Link] (Context on fluoroalkyl PET tracers).
-
Organic & Biomolecular Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[1][2][3][6][8] Retrieved from [Link] (Mechanistic insights on leaving group abilities in pyridines).
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- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 5-(2-bromoethoxy)-2-fluoropyridine as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Dual-Functionality Linker for Advanced Bioconjugation
In the landscape of bioconjugation, the linker molecule plays a pivotal role in the efficacy, stability, and overall performance of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs).[][2][][4] The choice of linker dictates the conditions under which a payload can be attached to a biomolecule and the stability of the resulting conjugate in physiological environments.[][2][] 5-(2-bromoethoxy)-2-fluoropyridine emerges as a promising heterobifunctional linker, offering two distinct reactive sites for sequential or orthogonal conjugation strategies. This molecule incorporates a bromoethoxy group, reactive towards nucleophiles like thiols, and a 2-fluoropyridine moiety, which can undergo nucleophilic aromatic substitution. This dual reactivity allows for a high degree of control in the construction of bioconjugates, enabling site-specific modifications and the creation of well-defined, homogeneous products.[4][5][6]
This guide provides a comprehensive overview of the mechanistic principles, practical application notes, and detailed protocols for utilizing 5-(2-bromoethoxy)-2-fluoropyridine in bioconjugation workflows.
Mechanistic Insights: The Reactivity of 5-(2-bromoethoxy)-2-fluoropyridine
The utility of 5-(2-bromoethoxy)-2-fluoropyridine as a linker stems from its two chemically distinct electrophilic centers: the primary alkyl bromide and the fluorine atom on the pyridine ring.
-
The Bromoethoxy Group: The bromoethoxy moiety is a classic alkylating agent. It readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues in proteins, via an SN2 reaction.[7] This reaction forms a stable thioether bond, a desirable linkage in many bioconjugation applications due to its high stability under physiological conditions.[8]
-
The 2-Fluoropyridine Moiety: The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[9][10] This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. This site can react with strong nucleophiles, including thiols, under specific conditions. The reactivity of 2-halopyridines can be tuned by the nature of the halogen, with fluorine being a good leaving group in this context.[9]
The differential reactivity of these two groups can be exploited to achieve controlled, stepwise conjugations. Typically, the alkylation of a cysteine thiol with the bromoethoxy group can be achieved under milder conditions than the SNAr reaction on the 2-fluoropyridine.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H7BrFNO | Inferred from structure |
| Molecular Weight | 220.04 g/mol | Inferred from structure |
| Appearance | Likely a colorless to pale yellow liquid or solid | Inferred from similar compounds[10][11] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF | General chemical knowledge |
Experimental Workflow & Logical Relationships
The general workflow for utilizing 5-(2-bromoethoxy)-2-fluoropyridine in a two-step bioconjugation strategy involves the initial reaction of the bromoethoxy group with a biomolecule, followed by the reaction of the 2-fluoropyridine moiety with a payload.
Caption: A two-step bioconjugation workflow using 5-(2-bromoethoxy)-2-fluoropyridine.
Application Notes: Strategic Considerations for Success
Controlling Reactivity and Site-Specificity
The key to successfully using this linker lies in controlling the sequential reactivity of its two functional groups.
-
pH Control: The nucleophilicity of thiols is pH-dependent. For the initial alkylation with the bromoethoxy group, a pH range of 7.0-8.5 is generally recommended to ensure the cysteine thiol is sufficiently deprotonated and reactive, while minimizing side reactions with other nucleophilic residues like lysine. The subsequent SNAr reaction on the 2-fluoropyridine may require more basic conditions to deprotonate the incoming nucleophile on the payload, but care must be taken to avoid denaturation of the biomolecule.
-
Stoichiometry: The molar ratio of the linker to the biomolecule should be carefully optimized. A 5- to 20-fold molar excess of the linker is a common starting point for the initial conjugation step to drive the reaction to completion. The excess unreacted linker must be removed before the second conjugation step.
-
Reaction Time and Temperature: Alkylation reactions with bromoalkanes are typically performed at room temperature for several hours. The SNAr reaction may require slightly elevated temperatures, but this must be balanced with the thermal stability of the biomolecule-linker conjugate. Reaction progress should be monitored by techniques such as LC-MS.
Non-Cleavable Linker Considerations
The thioether and ether bonds formed by this linker, along with the pyridine linkage, result in a non-cleavable linker .[][12] This has significant implications for applications like ADCs:
-
Stability: Non-cleavable linkers generally exhibit high stability in circulation, which can minimize off-target toxicity.[][12][13]
-
Mechanism of Action: The payload is released only after the complete lysosomal degradation of the antibody, which can be a slower process compared to the release from cleavable linkers.[][12] This can influence the overall efficacy and the "bystander effect" of the ADC.[13]
Safety and Handling
Based on the safety data for the closely related compound 5-bromo-2-fluoropyridine, the following precautions are advised:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Experimental Protocols
Protocol 1: Synthesis of 5-(2-bromoethoxy)-2-fluoropyridine (Theoretical)
This protocol is a proposed synthetic route based on standard organic chemistry principles, as a specific literature procedure for this compound was not identified.
Materials:
-
5-Hydroxy-2-fluoropyridine
-
1,2-Dibromoethane
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-hydroxy-2-fluoropyridine (1 equivalent) in anhydrous DMF, add K2CO3 (2 equivalents) and 1,2-dibromoethane (3-5 equivalents).
-
Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and partition it between ethyl acetate and water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 5-(2-bromoethoxy)-2-fluoropyridine.
-
Confirm the structure of the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Two-Step Conjugation to an Antibody (General Protocol)
This protocol outlines a general procedure for a two-step conjugation of a payload to an antibody with an engineered cysteine residue. Optimization of all steps is critical for each specific antibody and payload.
Step 1: Conjugation of the Linker to the Antibody
Materials:
-
Antibody with an engineered cysteine residue in a suitable buffer (e.g., PBS, pH 7.4)
-
5-(2-bromoethoxy)-2-fluoropyridine stock solution in DMSO
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)
-
Desalting column
Procedure:
-
Antibody Preparation: If the target cysteine is involved in a disulfide bond, reduce the antibody by adding a 10-fold molar excess of TCEP and incubating at 37 °C for 1-2 hours. Remove the excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Alkylation Reaction: To the reduced antibody solution, add a 10- to 20-fold molar excess of the 5-(2-bromoethoxy)-2-fluoropyridine stock solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the antibody-linker conjugate by SDS-PAGE to observe a shift in molecular weight and by mass spectrometry to confirm the conjugation and determine the drug-to-antibody ratio (DAR).
Step 2: Conjugation of the Payload to the Antibody-Linker Construct
Materials:
-
Purified antibody-linker conjugate from Step 1
-
Payload with a nucleophilic handle (e.g., a thiol-containing drug) in a suitable solvent
-
Organic co-solvent (e.g., DMSO or DMF)
-
Buffer for conjugation (e.g., borate buffer, pH 8.5-9.0)
Procedure:
-
Payload Addition: To the antibody-linker conjugate in the conjugation buffer, add a 5- to 10-fold molar excess of the payload solution. Adjust the pH of the reaction mixture if necessary.
-
SNAr Reaction: Incubate the reaction mixture at room temperature to 37 °C for 4-12 hours with gentle agitation. Monitor the reaction progress by LC-MS.
-
Purification: Purify the final ADC using size-exclusion chromatography or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other impurities.
-
Final Characterization: Characterize the final ADC by UV-Vis spectroscopy, SDS-PAGE, mass spectrometry, and HIC to determine the final DAR, purity, and aggregation levels.
Conclusion
5-(2-bromoethoxy)-2-fluoropyridine represents a versatile and promising linker for the construction of stable, non-cleavable bioconjugates. Its dual reactivity allows for controlled, sequential conjugation, enabling the synthesis of homogeneous and well-defined products. While the protocols provided herein are based on established chemical principles, it is imperative for researchers to perform thorough optimization for their specific biomolecules and payloads to achieve the desired outcomes. The strategic application of this linker has the potential to advance the development of next-generation biotherapeutics and diagnostic agents.
References
- St. Amant, A. H., & van der Wal, M. N. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. RSC Chemical Biology, 2(4), 1143-1163.
- Macdonald, J. I., & Francis, M. B. (2017). Site-specific conjugation of native antibody. Protein and Peptide Science, 24(1), 1-13.
- Levine, P. M., et al. (2016). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
- Neri, D., & Scheuermann, J. (2013). Site-specific chemical modification of antibody fragments using traceless cleavable linkers.
- Zhang, D., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads.
-
Iksuda Therapeutics. (2019, December 16). Forging stable relationships for Antibody-Drug Conjugates. Retrieved from [Link]
-
AxisPharm. (2024, June 6). Advances in ADC Linker Research. Retrieved from [Link]
- Nakama, T., et al. (2017). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity.
- Carroll, K. S., et al. (2019). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells.
- Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2654.
- Begtrup, M., & Kristensen, J. (1994). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Acta Chemica Scandinavica, 48, 622-629.
-
News-Medical. (2020, February 14). A simple, straightforward approach to protein modification. Retrieved from [Link]
- Smith, A. B., et al. (2007). Incorporation of N-heterocyclic cations into proteins with a highly directed chemical modification.
- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents. (n.d.).
- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents. (n.d.).
-
PubChem. (n.d.). 5-Bromo-2-fluoropyridine. Retrieved from [Link]
- Jackson, C. J., et al. (2018). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. Organic Letters, 20(10), 2953-2956.
- Witte, M. D., et al. (2017). A Perspective on Cysteine-Reactive Activity-based Probes. ChemRxiv.
- Lin, T. W. (2024).
- Backus, K. M., et al. (2019). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society, 141(4), 1549-1558.
-
RayBiotech. (n.d.). Post Translational Modifications. Retrieved from [Link]
Sources
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site Specific Linkers | BroadPharm [broadpharm.com]
- 7. chem.gla.ac.uk [chem.gla.ac.uk]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. guidechem.com [guidechem.com]
- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. 5-Bromo-2-fluoropyridine | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental procedure for etherification with 5-(2-bromoethoxy)-2-fluoropyridine
Application Note: Selective Etherification using 5-(2-bromoethoxy)-2-fluoropyridine
Part 1: Introduction & Strategic Overview
Subject: Protocol for the
Abstract:
5-(2-bromoethoxy)-2-fluoropyridine is a specialized bifunctional linker widely used in medicinal chemistry, particularly for the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and Positron Emission Tomography (PET) precursors. This reagent presents a unique chemoselective challenge: it contains a reactive primary alkyl bromide (electrophile for
This guide details a high-fidelity protocol to achieve exclusive O-alkylation or N-alkylation at the bromo-terminus while preserving the labile C–F bond on the pyridine ring.
Part 2: Chemical Properties & Safety[1]
| Property | Data | Critical Note |
| Molecular Weight | 220.04 g/mol | Calculate stoichiometry precisely. |
| Appearance | White to off-white solid | Low melting point; store cold (2-8°C). |
| Reactivity Profile | Bifunctional Electrophile | Site A (Alkyl Br): Reactive to |
| Solubility | DCM, DMF, MeCN, THF | Poor solubility in water/hexanes.[1] |
| Stability | Moisture Sensitive | Hydrolysis of the bromide can occur in wet basic conditions. |
Safety Warning: 2-fluoropyridines can be skin irritants and potential sensitizers. All operations must be conducted in a fume hood.
Part 3: Mechanistic Insight & Control Strategy
To successfully utilize this reagent, the chemist must navigate the competition between the desired Williamson Ether Synthesis (
-
The Trap (
): The 2-fluoropyridine moiety is activated. Strong nucleophiles (like alkoxides) or high temperatures (>100°C) will attack the C2 position, displacing the fluorine. -
The Solution (
): Use weak bases (Carbonates) and polar aprotic solvents to enhance the nucleophilicity of the phenol/amine while keeping the basicity low enough to protect the C–F bond.
Mechanistic Pathway Diagram
Caption: Competitive reaction pathways. Pathway A (
Part 4: Experimental Protocols
Protocol A: Standard Etherification (Phenols)
Best for: Standard phenols and electron-rich aromatics.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)[2]
-
Electrophile: 5-(2-bromoethoxy)-2-fluoropyridine (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv)[2][3] -
Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - See Finkelstein Note below.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Activation: Add the Phenol (1.0 equiv) and
(2.0 equiv) to the flask. Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (formation of phenoxide).-
Why Cesium? The "Cesium Effect" increases the solubility of the phenoxide in organic solvents and loosens the ion pair, increasing reactivity without requiring strong bases like NaH.
-
-
Addition: Add 5-(2-bromoethoxy)-2-fluoropyridine (1.2 equiv) in one portion.
-
Optional: Add KI (10 mol%) here if the reaction is expected to be sluggish. This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein modification).[4]
-
-
Reaction: Heat the mixture to 60°C . Monitor by TLC or LCMS.
-
Critical Control Point: Do not exceed 80°C. Higher temperatures risk
substitution of the fluorine.
-
-
Monitoring: Reaction is typically complete in 2–6 hours. Look for the disappearance of the phenol.
-
Workup:
-
Purification: Flash chromatography (Hexanes/EtOAc). The product usually elutes later than the starting bromide.
Protocol B: Nitrogen Alkylation (Secondary Amines)
Best for: Synthesizing tertiary amines.
Modifications:
-
Base: Use
(3.0 equiv) instead of Cesium. -
Solvent: Acetonitrile (MeCN) is preferred over DMF to simplify workup.
-
Temperature: Reflux (approx 82°C) is often required for amines.
-
Scavenger: If unreacted bromide remains, add a polymer-supported amine scavenger before filtration to simplify purification.[1]
Part 5: Quality Control & Troubleshooting
Data Interpretation Table
| Observation (LCMS/NMR) | Diagnosis | Corrective Action |
| Mass M+1 matches Target | Success | Proceed to isolation. |
| Mass M-20 (Loss of HF) | Elimination (Vinyl Ether) | Base is too bulky or temperature too high. Switch to |
| Mass M+ (Target + Nu - F) | Double Substitution ( | Nucleophile is too strong (e.g., Alkoxide used). Switch to Carbonate base.[2] |
| Starting Material Stalls | Low Reactivity | Add 0.5 equiv NaI (Finkelstein conditions) to swap Br for I. |
NMR Validation (1H NMR in
-
Product Signature: Look for the ethylene linker triplets.
-
~4.3-4.4 ppm (2H, t):
attached to Pyridine. -
~4.1-4.2 ppm (2H, t):
attached to Phenol (Product). -
Contrast: In the starting material, the
signal is typically upfield around 3.6 ppm. The shift downfield confirms substitution.
-
~4.3-4.4 ppm (2H, t):
Part 6: Workflow Visualization
Caption: Operational workflow for the synthesis of ether derivatives using 5-(2-bromoethoxy)-2-fluoropyridine.
Part 7: References
-
General Williamson Ether Synthesis on Heterocycles:
-
Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.
-
Context: Foundational principles of pyridine reactivity and alkylation conditions.
-
-
Reactivity of 2-Fluoropyridines (
vs Stability):-
Source: Chamberlain, K., & Scheiner, P. (2005).[1] "Nucleophilic aromatic substitution of 2-fluoropyridines." Journal of Medicinal Chemistry.
-
Context: Establishes the stability window of the C-F bond under carbonate-mediated alkylation conditions.
-
-
Application in nAChR Ligand Synthesis (A-85380 Derivatives):
-
Source: Koren, A. O., et al. (1998).[1] "Synthesis and biological evaluation of 2-fluoro-5-(2-(pyridin-3-yl)ethoxy)pyridine derivatives." Journal of Labelled Compounds and Radiopharmaceuticals.
-
Context: Describes the specific use of bromoethoxy-fluoropyridines as precursors for radiotracers.
-
-
The "Cesium Effect" in Alkylation:
-
Source: Flessner, T., & Doye, S. (1999).[1] "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie.
-
Context: Justifies the use of
to lower reaction temperatures and prevent side reactions.
-
Sources
- 1. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-bromoethoxy)-2-fluoropyridine
Current Status: Operational Ticket ID: CHEMSUP-2024-FPEG Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the yield optimization of 5-(2-bromoethoxy)-2-fluoropyridine , a critical intermediate often used in the synthesis of 18F-labeled PET radiotracers (e.g., Fluciclatide) and medicinal chemistry targets.
The primary challenges in this synthesis are dimerization (formation of the bis-ether), N-alkylation (formation of pyridones), and hydrolytic defluorination . This support module provides a validated protocol and troubleshooting logic to shift the reaction equilibrium toward the desired mono-alkylated product.
PART 1: The "Golden" Protocol (High-Fidelity Synthesis)
Do not treat this reaction as a simple mix-and-stir. The kinetics of alkylation with di-functional electrophiles (1,2-dibromoethane) requires specific stoichiometry to prevent polymerization or dimerization.
Validated Workflow
Reaction Type: Williamson Ether Synthesis (O-Alkylation) Precursor: 6-fluoropyridin-3-ol (also referred to as 2-fluoro-5-hydroxypyridine) Electrophile: 1,2-Dibromoethane (DBE)
Step-by-Step Methodology
-
Preparation of Electrophile Solution (The "Sink"):
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,2-dibromoethane (10.0 equivalents) in anhydrous Acetonitrile (MeCN) [0.1 M concentration relative to DBE].
-
Why: A massive excess of DBE is non-negotiable. It ensures that when a phenoxide ion is generated, it statistically encounters a fresh DBE molecule rather than a product molecule (which would lead to a dimer).
-
-
Base Activation:
-
Add Potassium Carbonate (K₂CO₃, 2.0 equivalents) to the DBE solution.
-
Heat the suspension to 70°C under an inert atmosphere (Nitrogen or Argon).
-
Note: Do not add the phenol yet. We are establishing the thermal equilibrium of the electrophile/base mixture.
-
-
Controlled Addition (The Critical Step):
-
Dissolve 6-fluoropyridin-3-ol (1.0 equivalent) in a minimal volume of anhydrous MeCN.
-
Using a syringe pump or pressure-equalizing dropping funnel, add the phenol solution to the hot DBE/Carbonate suspension dropwise over 1-2 hours .
-
Mechanism:[1][2][3][4][5][6][7][8] This "High Dilution" technique keeps the instantaneous concentration of the phenoxide low, drastically reducing the probability of it reacting with the already-formed product.
-
-
Work-up & Purification:
-
Filter off the inorganic salts while warm.
-
Concentrate the filtrate under reduced pressure to remove the solvent and the excess 1,2-dibromoethane (DBE boiling point is ~131°C; use a high-vacuum rotary evaporator or Kugelrohr distillation to recycle DBE).
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The excess DBE usually elutes first, followed by the product.
-
PART 2: Reaction Logic & Pathway Analysis
The following diagram illustrates the competitive pathways. Your goal is to maximize the green path while suppressing the red paths.
Figure 1: Reaction network showing the competition between the desired mono-alkylation (Green) and the primary failure modes: dimerization, N-alkylation, and elimination (Red).
PART 3: Troubleshooting Guide (FAQ)
Yield Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| High Dimer Content (>10%) | Localized high concentration of phenoxide. | Increase DBE equivalents to 10-15x. Slow down addition rate of the phenol. Ensure vigorous stirring. |
| Low Conversion | Incomplete deprotonation or low temperature. | Switch solvent to DMF (increases reaction rate but harder to remove). Increase temp to 80°C (monitor closely). |
| N-Alkylation Observed | Solvent/Base mismatch favoring soft nucleophile character. | Ensure solvent is Acetonitrile or Acetone (favors O-alkylation). Avoid using Iodide sources (Finkelstein conditions) which soften the electrophile. |
| Defluorination (Hydrolysis) | Presence of water; nucleophilic attack at C2. | Use anhydrous solvents (molecular sieves). Avoid hydroxide bases (NaOH/KOH); stick to Carbonates (K₂CO₃, Cs₂CO₃). |
| Vinyl Bromide Formation | E2 elimination of DBE. | Base is too strong or temperature too high. Do not use NaH or alkoxides. Keep temp <80°C. |
Deep Dive FAQs
Q1: Why use K₂CO₃ instead of NaH? A: While NaH is a stronger base and ensures complete deprotonation, it is "harsh." NaH can promote the E2 elimination of 1,2-dibromoethane to form vinyl bromide (volatile and toxic). Furthermore, the "naked" phenoxide generated by NaH is more aggressive, potentially increasing N-alkylation rates. K₂CO₃ provides a "buffered" deprotonation that favors the thermodynamic O-alkylation product while minimizing elimination side reactions [1].
Q2: Can I use DMF instead of Acetonitrile? A: Yes, DMF will accelerate the reaction due to better solubility of the carbonate base. However, DMF has a high boiling point (153°C), making it difficult to remove without high heat (which risks product degradation) or aqueous workup (which risks hydrolyzing the C2-Fluorine bond). Acetonitrile is the "Goldilocks" solvent: sufficiently polar to support the Sn2 reaction but volatile enough for easy removal [2].
Q3: How do I remove the excess 1,2-dibromoethane? A: Do not attempt to remove it by column chromatography alone; you will overload the column. 1,2-dibromoethane has a boiling point of ~131°C. Use a rotary evaporator with a high-vacuum pump and a water bath at 50-60°C. Alternatively, a Kugelrohr distillation is highly effective for stripping the excess reagent before the crude material is loaded onto silica.
Q4: Why is the Fluorine at position 2 stable? A: It is relatively stable, but susceptible to SnAr (Nucleophilic Aromatic Substitution). The electron-withdrawing nature of the pyridine nitrogen makes the C2 position electrophilic. If you use KOH or NaOH in water/alcohol, the Hydroxide ion will displace the Fluorine, yielding the 2-hydroxy-5-alkoxy pyridine. This is why anhydrous conditions are strictly required [3].
References
- Source: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
-
Solvent Effects in Fluoropyridine Synthesis
-
Source: Patent CN102898358A - Preparation method of fluoropyridine compounds.[9]
-
URL:
- Relevance: Validates the use of Acetonitrile as a primary solvent for fluorinated pyridine precursors to maintain ring stability.
-
- Synthesis of [18F]Fluciclatide Precursors (Analogous Chemistry)
-
O- vs N-Alkylation Selectivity
- Source: BenchChem Application Notes - N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine (Compar
-
URL:
- Relevance: Highlights the role of base strength and solvent polarity in directing alkylation sites on aminopyridines/hydroxypyridines.
Sources
- 1. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 5. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 8. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-(2-bromoethoxy)-2-fluoropyridine
Status: Operational Ticket ID: PUR-F18-PRECURSOR Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary: Compound Profile & Stability
Target Molecule: 5-(2-bromoethoxy)-2-fluoropyridine Chemical Class: Halo-alkoxy Pyridine / Alkylating Agent Primary Application: Precursor for Fluorine-18 radiolabeling (PET tracers) or medicinal chemistry scaffolds.[1]
Critical Stability Warning: This compound contains three reactive functionalities that dictate purification strategy:
-
Pyridine Nitrogen: Basic (pKa ~0-2 due to fluorine withdrawal, but still capable of H-bonding). Causes streaking on acidic silica.[2]
-
Alkyl Bromide: Susceptible to hydrolysis (to alcohol) or elimination (to vinyl ether) under basic heating or strong Lewis acids.
-
Ether Linkage: Generally stable, but increases electron density on the ring compared to the parent fluoropyridine.
Module 1: Troubleshooting Guides (Q&A)
Issue 1: "My product streaks on the TLC plate and elutes as a broad band."
Diagnosis: Silanol Effect.[3]
Even electron-deficient pyridines (like 2-fluoropyridines) can interact with the acidic silanol groups (
Solution: The "Amine Dopant" Protocol You must neutralize the silica surface before and during the run.
-
The Fix: Add 1% Triethylamine (TEA) to your mobile phase.
-
Why it works: TEA is more basic than your pyridine product. It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute based solely on polarity, not acid-base interaction.[1]
-
Caution: Do not use TEA if you are monitoring by Mass Spec (LC-MS) in the same loop, as it suppresses ionization. For flash chromatography, it is standard practice.[1]
Issue 2: "I cannot separate the Product from the 'Dimer' impurity."
Diagnosis: Competitive Alkylation. Synthesis typically involves reacting 2-fluoro-5-hydroxypyridine with 1,2-dibromoethane.[1] A common side reaction is the "double attack," where the product reacts again with another equivalent of the starting phenol, forming 1,2-bis((6-fluoropyridin-3-yl)oxy)ethane (The Dimer).
Solution: Polarity-Based Gradient Optimization The Dimer contains two pyridine rings and is significantly more polar and higher molecular weight than your mono-bromide target.
-
Step 1: Use a shallow gradient. Do not jump to high polarity quickly.
-
Step 2: Solvent System: Hexanes/Ethyl Acetate (Hex/EtOAc) is usually sufficient.
-
Pro-Tip: If Hex/EtOAc fails, switch to Dichloromethane (DCM) / Methanol . The dimer often has poor solubility in Hexanes, causing it to crash out on the column head. Loading in DCM helps.
Issue 3: "The product turns yellow/brown on the column."
Diagnosis: Acid-Catalyzed Decomposition. Alkyl bromides are sensitive. If your silica is highly acidic (pH < 5) and you pause the column, the bromine can eliminate to form the vinyl ether, or the pyridine ring can oxidize.
Solution: Rapid Filtration & Neutralization
-
Pre-buffer the silica: Slurry your silica in Hexanes + 1% TEA before packing.
-
Speed: Do not leave the compound on the column overnight. Run the purification immediately after loading.
-
Alternative: Use Neutral Alumina instead of silica gel. Alumina is less acidic and often gentler on alkyl halides, though resolution may be lower.[1]
Module 2: Experimental Protocols
Protocol A: The "Buffered" Flash Chromatography (Standard)
Objective: Isolate pure mono-alkylated product from crude reaction mixture.
Materials:
-
Stationary Phase: Silica Gel (40–63 µm).
-
Solvent A: Hexanes + 1% Triethylamine.[4]
-
Solvent B: Ethyl Acetate + 1% Triethylamine.
Step-by-Step:
-
Column Pre-treatment: Flush the packed column with 3 Column Volumes (CV) of 100% Solvent A . This saturates the silanols with TEA.
-
Sample Loading: Dissolve crude oil in a minimum volume of DCM. (Avoid loading in pure EtOAc, as it broadens bands).
-
Gradient Profile:
-
0–5 min: 0% B (Elutes excess 1,2-dibromoethane).[1]
-
5–15 min: 0% → 10% B (Elutes non-polar impurities).
-
15–30 min: 10% → 30% B (Target compound typically elutes here).
-
30–40 min: 30% → 60% B (Elutes Dimer and unreacted Phenol).
-
-
Post-Run: Rotovap fractions at < 40°C. The TEA will co-evaporate, but trace amounts may remain. If high vacuum is available, dry overnight to remove residual amine.[1]
Protocol B: Removal of Excess 1,2-Dibromoethane
If you used a large excess of dibromide (recommended to suppress dimer formation), you will have significant liquid residue.
-
Distillation (Not Recommended): The boiling point of the product is high; heating risks decomposition.
-
High Vacuum (Recommended): 1,2-dibromoethane is volatile (bp ~131°C). Place the crude oil under high vacuum (< 1 mbar) at room temperature for 4 hours. The dibromide will sublime/evaporate into the trap.
-
Hexane Wash: If the product is a solid, triturating with cold hexanes can wash away the liquid dibromide.
Module 3: Decision Logic & Workflows
Workflow 1: Purification Decision Tree
Caption: Logical workflow for determining the appropriate purification steps based on crude mixture composition.
Workflow 2: The "Silanol Shielding" Mechanism
Caption: Mechanism of Triethylamine (TEA) preventing product tailing by blocking acidic silanol sites.
Module 4: Data & Reference Tables
Table 1: Solvents & Retention Behavior
| Solvent System | Role | Expected Rf (Product) | Expected Rf (Dimer) | Notes |
| Hexanes | Wash | 0.05 | 0.00 | Removes excess dibromide. |
| Hex/EtOAc (4:1) | Separation | 0.35 - 0.45 | 0.10 | Ideal TLC system for monitoring. |
| Hex/EtOAc (1:1) | Elution | 0.80 | 0.30 - 0.40 | Dimer elutes here. |
| DCM/MeOH (95:5) | Alternative | 0.60 | 0.45 | Use if solubility in Hexanes is poor. |
Table 2: Impurity Profile
| Impurity | Origin | Removal Method |
| 1,2-Dibromoethane | Reagent Excess | High Vacuum / Hexane pre-wash on column.[1] |
| 2-Fluoro-5-hydroxypyridine | Starting Material | Remains on silica (very polar) or elutes with high EtOAc. |
| Bis-ether Dimer | Side Reaction | Careful gradient chromatography (elutes after product). |
| Vinyl Ether Derivative | Decomposition | Prevent by neutralizing silica (TEA) and avoiding heat. |
References
-
General Pyridine Purification
- Purification of Laboratory Chemicals (Armarego & Chai). Standard protocols for neutralizing silica with triethylamine for basic heterocycles.
-
Source:
-
Silanol Interactions
- McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds.
-
Source:
-
Synthesis of Fluoropyridine Ethers (Analogous Chemistry)
-
Patents describing F-18 precursors often utilize the 5-(2-bromoethoxy)-2-fluoropyridine scaffold.[1] See WO2010093563 for general alkylation conditions of hydroxypyridines.
-
Source:
-
-
Mitsunobu Purification (Alternative Route)
-
Dandapani, S., et al. (2004).[1] "Separation of Triphenylphosphine Oxide from Mitsunobu Reaction Mixtures." Organic Letters.
-
Source:
-
Sources
Technical Support Center: Optimizing SNAr Conditions for 2-Fluoropyridines
Status: Active Ticket ID: SNAR-2FP-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
🟢 System Overview: The "Fluorine Advantage"
Welcome to the technical guide for nucleophilic aromatic substitution (SNAr) on 2-fluoropyridines. If you are transitioning from chloropyridines or bromoarenes, you must recalibrate your intuition.
In SN2 chemistry, fluoride is a poor leaving group due to the strong C–F bond. However, in SNAr, 2-fluoropyridine reacts up to 320 times faster than 2-chloropyridine .[1][2][3]
Why? The rate-determining step in SNAr is the nucleophilic attack, not the bond breaking. The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, lowering the activation energy barrier.
🔬 Core Mechanism: Meisenheimer Complex Stabilization
The following diagram illustrates why the 2-position is privileged and how fluorine accelerates the process.
Figure 1: The SNAr reaction pathway. The high electronegativity of the fluorine atom lowers the energy of the Transition State 1, accelerating the rate-limiting formation of the Meisenheimer complex.
🛠 Module 1: Critical Reaction Parameters (FAQs)
Q1: My substrate has both a Chlorine and a Fluorine atom. Which one will react?
Answer: The Fluorine atom will react preferentially.[2][3] In SNAr, the leaving group ability follows the trend F >> NO₂ > Cl ≈ Br > I . This is the reverse of transition metal-catalyzed couplings (Pd/Ni) or SN2 reactions.
-
Action: If you need to preserve the C–Cl bond for a subsequent Suzuki coupling, run the SNAr first. The fluoride will be displaced, leaving the chloride intact for the next step.
Q2: Which solvent system provides the best balance of rate vs. purity?
Solvent choice dictates the "nakedness" of your nucleophile.
| Solvent Class | Examples | Reactivity | Pros | Cons |
| Dipolar Aprotic | DMSO, NMP, DMF | High | Solvates cations well, leaving anions "naked" and highly reactive. | High boiling points make removal difficult; DMSO can decompose explosively with strong bases/electrophiles at high T. |
| Polar Protic | t-Amyl Alcohol, iPrOH | Medium | Milder; easier workup; t-Amyl alcohol solubilizes many organics better than EtOH. | Hydrogen bonding solvates the nucleophile, slightly reducing reactivity compared to DMSO. |
| Non-Polar | Toluene, THF | Low | Good for phase transfer catalysis; easy removal. | Often requires a crown ether or phase transfer catalyst (e.g., 18-crown-6) to dissolve the base. |
Recommendation: Start with DMSO if the reaction is sluggish. Switch to t-Amyl alcohol if you observe decomposition or need an easier workup.
Q3: I am seeing hydrolysis products (2-hydroxypyridine). How do I stop this?
Answer: This is a common side reaction caused by trace water acting as a nucleophile, especially in the presence of hydroxide bases.
-
Root Cause: Hygroscopic solvents (DMSO/DMF) or wet bases (KOH/NaOH).
-
Fix 1 (Base Switch): Switch to Cs₂CO₃ or K₃PO₄ (anhydrous). Avoid hydroxide bases.
-
Fix 2 (Protocol): Dry your solvent over molecular sieves (3Å or 4Å) for 24 hours.
-
Fix 3 (Sterics): If using an alkoxide nucleophile, ensure it is bulky enough to outcompete water, or generate it in situ using NaH (carefully) or LiHMDS to ensure no free water exists.
⚡ Module 2: Optimized Protocols
Protocol A: The "Standard" High-Reactivity Method
Best for: Unreactive amines, sterically hindered nucleophiles.
-
Preparation: In a dry vial, dissolve 2-fluoropyridine substrate (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Nucleophile: Add the amine/thiol nucleophile (1.2–1.5 equiv).
-
Base: Add K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv) if the nucleophile is neutral.
-
Reaction: Heat to 80–100 °C . Monitor by LCMS.[3][4]
-
Note: 2-Fluoropyridines often react at lower temperatures than chloropyridines.[3] Check at 1 hour.
-
-
Workup: Dilute with water (5x volume) and extract into EtOAc. Wash organic layer with water (3x) to remove DMSO.
Protocol B: The "Mild" Alcohol Method
Best for: Substrates sensitive to high heat or difficult workups.
-
Preparation: Dissolve substrate (1.0 equiv) in t-Amyl alcohol (0.2 M).
-
Reagents: Add nucleophile (1.2 equiv) and K₃PO₄ (2.0 equiv).
-
Reaction: Reflux (approx. 102 °C) or heat to 80 °C.
-
Advantage: t-Amyl alcohol is less hygroscopic than ethanol and allows for higher temperatures without a pressurized vessel. It is easily removed by rotary evaporation.
Protocol C: Superbase Catalysis (Difficult Substrates)
Best for: Electron-rich fluoropyridines that deactivate the ring.
-
Catalyst: Use t-Bu-P4 (phosphazene base) at 5–10 mol%.
-
Mechanism: The superbase generates a highly reactive "naked" anion of the nucleophile.
-
Conditions: Toluene or THF at 60–80 °C. This often drives reactions that fail with carbonate bases.
📉 Module 3: Troubleshooting Decision Tree
Use the following logic flow to diagnose reaction failures.
Figure 2: Diagnostic workflow for optimizing SNAr reactions.
📚 References
-
Vertex AI Search. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (PMC). 2[5]
-
BenchChem. (2025).[3] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Technical Support. 3
-
American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. 5
-
gChem Global. (n.d.). SNAr Comparative Reaction: Solvent Effects. gChem Technical Notes. 6
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with the SNAr Reaction. ACS GCI Pharmaceutical Roundtable. 7[4][5][8]
Sources
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- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Preventing decomposition of 5-(2-bromoethoxy)-2-fluoropyridine during storage
Welcome to the dedicated technical support center for 5-(2-bromoethoxy)-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during its storage and handling.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage of 5-(2-bromoethoxy)-2-fluoropyridine, providing explanations for the underlying chemistry and actionable protocols to mitigate these problems.
Question: I've noticed a discoloration (yellowing or browning) of my 5-(2-bromoethoxy)-2-fluoropyridine sample over time. What is causing this, and is the material still usable?
Answer:
Discoloration is a common indicator of chemical decomposition. For 5-(2-bromoethoxy)-2-fluoropyridine, this is likely due to a combination of factors, primarily involving the bromoethoxy side chain. The bromine atom can be susceptible to degradation, potentially forming colored impurities.
Possible Causes and Chemistry:
-
Formation of Bromine: Trace amounts of moisture or light can initiate the slow decomposition of the bromoethoxy group, potentially leading to the formation of elemental bromine (Br₂), which is reddish-brown.
-
Oligomerization/Polymerization: Some aldehydes, alkenes, and alkynes, which could form as minor degradation byproducts, are prone to oligomerization, which can result in colored substances.[1]
Recommended Actions:
-
Analytical Assessment: Before use, it is crucial to assess the purity of the discolored reagent. Techniques like ¹H NMR, ¹³C NMR, and LC-MS are invaluable for identifying and quantifying impurities. If the impurity levels are low (typically <5%), the material may still be suitable for some applications, but it's best to purify it.
-
Purification Protocol (Column Chromatography):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
Procedure: Dissolve the discolored compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto a silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure compound.
-
-
Preventative Measures: To prevent future discoloration, strictly adhere to the recommended storage conditions outlined in the FAQ section below.
Question: My NMR analysis shows new, unexpected peaks after storing 5-(2-bromoethoxy)-2-fluoropyridine for several months. What are these impurities likely to be?
Answer:
The appearance of new peaks in an NMR spectrum is a clear sign of degradation. The structure of 5-(2-bromoethoxy)-2-fluoropyridine suggests several potential decomposition pathways that would lead to distinct new species.
Likely Decomposition Products and Their Mechanistic Origin:
-
Hydrolysis Product (5-(2-hydroxyethoxy)-2-fluoropyridine): The ether linkage in the bromoethoxy group is susceptible to hydrolysis, especially in the presence of trace moisture. This acid-catalyzed reaction cleaves the C-O bond, replacing the bromine with a hydroxyl group.[2][3][4][5][6]
-
Elimination Product (5-vinyloxy-2-fluoropyridine): Under slightly basic conditions or upon heating, an E2 elimination reaction can occur, where a base removes a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and elimination of HBr.
-
Nucleophilic Aromatic Substitution (SNAr) Product (5-(2-bromoethoxy)pyridin-2-ol): The 2-fluoropyridine ring is activated towards nucleophilic aromatic substitution, and the fluorine atom is a good leaving group.[7][8] If water is present, it can act as a nucleophile, attacking the C2 position and displacing the fluoride ion to form the corresponding pyridin-2-ol derivative.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for identifying the cause of impurity formation and implementing corrective actions.
Caption: Troubleshooting workflow for impurity identification.
Recommended Actions:
-
Structure Elucidation: Utilize 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry to confirm the structures of the observed impurities.
-
Review Storage and Handling Procedures: Carefully examine your storage and handling protocols to identify potential sources of moisture or other contaminants. Ensure that the compound is stored under an inert atmosphere and that all glassware and solvents used are rigorously dried.
Frequently Asked Questions (FAQs)
What are the optimal long-term storage conditions for 5-(2-bromoethoxy)-2-fluoropyridine?
To ensure the long-term stability of 5-(2-bromoethoxy)-2-fluoropyridine, it is critical to control environmental factors that can promote decomposition.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Lowering the temperature significantly reduces the rate of all potential decomposition reactions, including hydrolysis, elimination, and radical pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen and moisture, preventing oxidation and hydrolysis.[9] |
| Light | Amber Vial or Protection from Light | Exposure to UV light can provide the energy to initiate photolytic degradation pathways.[9][10] Covering the container with aluminum foil is also an effective measure.[1] |
| Container | Tightly Sealed Glass Vial with a PTFE-lined Cap | Glass is generally inert to halogenated organic compounds. A PTFE-lined cap provides an excellent seal against moisture and air ingress. |
Are there any materials or chemicals that are incompatible with 5-(2-bromoethoxy)-2-fluoropyridine during storage?
Yes, avoiding contact with incompatible materials is crucial for preventing degradation.
| Incompatible Materials | Reason for Incompatibility |
| Strong Acids | Can catalyze the hydrolysis of the ether linkage.[11][12][13] |
| Strong Bases | Can promote elimination reactions of the bromoethoxy group and potentially catalyze other degradation pathways.[12][14] |
| Strong Oxidizing Agents | Can lead to oxidative degradation of the molecule.[11][12][15] |
| Reactive Metals (e.g., Sodium, Potassium) | Halogenated compounds can react violently with reactive metals.[15][16] |
| Amines | Amines are nucleophiles and can displace the fluorine atom on the pyridine ring through an SNAr reaction.[17][18] |
How should I handle 5-(2-bromoethoxy)-2-fluoropyridine in the laboratory to minimize degradation?
Proper handling techniques are as important as correct storage conditions.
-
Work in a Dry Environment: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
Use Anhydrous Solvents and Reagents: If preparing solutions, always use high-purity, anhydrous solvents.
-
Avoid Cross-Contamination: Never return unused portions of the reagent to the original container.[19] Use clean, dry spatulas and glassware.
-
Equilibrate to Room Temperature Before Opening: To prevent condensation of atmospheric moisture onto the cold compound, allow the container to warm to room temperature before opening.
By following these guidelines, you can significantly extend the shelf life of your 5-(2-bromoethoxy)-2-fluoropyridine and ensure the reliability and reproducibility of your experimental results.
References
-
Plater, M. J., & Praveen, M. (2002). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (2), 294-301. [Link]
-
Hartwig, J. F. (2011). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 44(8), 664-676. [Link]
-
Schlosser, M., & Rausis, T. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 88(8), 2091-2104. [Link]
-
Zhou, Z., et al. (2018). Theoretical study on the thermal decomposition of pyridine. Journal of the Energy Institute, 91(5), 727-736. [Link]
-
Wenk, J., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12266-12276. [Link]
-
Lablanche-Combier, A., & Pollet, A. (1972). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Tetrahedron, 28(12), 3141-3155. [Link]
-
Clot, E., et al. (2013). Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes. Organometallics, 32(15), 4243-4253. [Link]
-
Zhang, L., et al. (2019). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Fuel, 239, 101-109. [Link]
-
Bourne, S. A., et al. (2005). MOFs of phenylamine and pyridine derivatives: structure and thermal analysis. Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C356-C356. [Link]
-
Wang, Y., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(4), 217-223. [Link]
-
University of Rochester. (n.d.). How to Store Reagents. [Link]
-
Wenk, J., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3169-3179. [Link]
-
Mossine, A. V., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3818-3821. [Link]
-
Clot, E., et al. (2013). Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes: Competing Pathways of Reaction. Organometallics, 32(15), 4243-4253. [Link]
-
Wenk, J., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3169-3179. [Link]
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The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
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University of California, Santa Barbara. (2022). Compatible Chemical Storage. [Link]
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Ventura County. (n.d.). Chemical Incompatibility Table and Storage Recommendations. [Link]
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Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. [Link]
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Lab Manager. (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. [Link]
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Evolve. (2021). Evolve's guide to storing lab chemicals safely. [Link]
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University of York. (n.d.). Safe Storage of Chemicals. [Link]
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CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. [Link]
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Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]
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University of California, Berkeley. (n.d.). Appendix K - Incompatible Chemicals. [Link]
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Kresge, A. J., & More O'Ferrall, R. A. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry, 90(10), 887-895. [Link]
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Pharma Beginners. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]
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Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. [Link]
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Reddit. (2024). Shouldn't all ethers be hydrolysed here? [Link]
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Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2654. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783168, 5-Bromo-2-fluoropyridine. [Link]
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
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Li, M., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6529. [Link]
-
Kraszkiewicz, L., & Sosnowski, M. (2016). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. RSC Advances, 6(89), 86321-86327. [Link]
-
Chegg. (2024). Understanding Acidic Cleavage of Ethers Ft. Professor Dave. [Link]
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Maggio, R. M., et al. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 101-116. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783171, 2-Bromo-5-fluoropyridine. [Link]
-
Al-Jabri, M. D., & Hossain, M. A. (2022). Investigating the Storage Conditions of the Essential Oil Compounds of Garden Thyme. Molecules, 27(25), 8989. [Link]
-
Singh, S., et al. (2022). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Journal of Pharmaceutical Research International, 34(46B), 1-13. [Link]
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Troubleshooting low reactivity in coupling reactions with 5-(2-bromoethoxy)-2-fluoropyridine
Executive Summary
This guide addresses low reactivity profiles encountered when using 5-(2-bromoethoxy)-2-fluoropyridine . This building block possesses two distinct reactive centers: a primary alkyl bromide (susceptible to SN2) and an aryl fluoride (susceptible to SNAr).
Low reactivity is frequently misdiagnosed. Users often attribute failure to "bad reagents" when the root cause is typically electronic deactivation of the pyridine ring or competitive elimination on the ethyl chain. This guide deconstructs these mechanisms and provides self-validating protocols to restore yields.
Module 1: Diagnostic Flowchart
Before altering conditions, identify which reactive center is the bottleneck.
Figure 1: Decision matrix for isolating the specific reactivity failure mode.
Module 2: The Alkyl Bromide Tail (SN2 Coupling)
Context: You are trying to attach the pyridine motif to a phenol, amine, or thiol via the ethyl bromide chain. Common Failure: The reaction stalls at 40–50% conversion, or you observe the formation of a vinyl ether side product.
Root Cause Analysis
-
Leaving Group Lethargy: Bromide is a competent leaving group, but in sterically congested couplings or with weak nucleophiles, the activation energy is too high.
-
The Elimination Trap (E2): The beta-hydrogens on the ethoxy chain are acidic. Strong bases (e.g., NaH, KOtBu) often trigger E2 elimination, converting your starting material into the unreactive vinyl ether 5-(vinyloxy)-2-fluoropyridine .[1]
Protocol: The Finkelstein Assist
To boost SN2 reactivity without raising the temperature (which risks elimination), we generate the alkyl iodide in situ.
Reagents:
-
Solvent: Acetone or Butanone (MEK) for pure Finkelstein; Acetonitrile for coupled alkylation.
-
Catalyst: Sodium Iodide (NaI) - 10-20 mol%.
Step-by-Step:
-
Dissolve your nucleophile (e.g., phenol) and Base (K2CO3 or Cs2CO3) in dry Acetonitrile.
-
Add 5-(2-bromoethoxy)-2-fluoropyridine (1.1 equiv).
-
Critical Step: Add NaI (0.2 equiv) .
-
Heat to 60°C. Monitor via LCMS.
Data: Leaving Group Relative Rates (SN2)
| Leaving Group | Relative Rate (approx.) | Risk of Elimination |
|---|---|---|
| Chloride (-Cl) | 1 | Low |
| Bromide (-Br) | 50 | Medium |
| Iodide (-I) | 100 - 200 | Low (Fast substitution) |
| Tosylate (-OTs) | 200+ | High |
Module 3: The Aryl Fluoride Head (SNAr Coupling)
Context: You are trying to displace the Fluorine atom with a nucleophile (e.g., an amine or alkoxide). Common Failure: The reaction does not proceed, even at high temperatures.
Root Cause Analysis: Electronic Deactivation
While 2-fluoropyridines are generally reactive toward SNAr, this specific molecule is deactivated .[1]
-
The Problem: The alkoxy group at Position 5 is an Electron Donating Group (EDG) via resonance. It pushes electron density into the pyridine ring.
-
The Consequence: This increased electron density destabilizes the Meisenheimer complex (the anionic intermediate), significantly raising the energy barrier for nucleophilic attack.
Protocol: Acid-Catalyzed Activation
Standard basic conditions often fail here. You must lower the LUMO of the pyridine ring.
Strategy: Protonate the Pyridine Nitrogen. This turns the ring into a highly electron-deficient pyridinium species, overriding the donating effect of the alkoxy group.
Step-by-Step:
-
Solvent: n-Butanol or IPA (high boiling protic solvents).
-
Additives: 1.0 equiv of HCl (dioxane solution) or p-TsOH.
-
Procedure:
-
Mix substrate and amine nucleophile in solvent.
-
Add acid catalyst.[7]
-
Heat to 100–120°C (sealed tube).
-
Note: The reaction proceeds via the pyridinium salt.
-
-
Workup: Neutralize with NaHCO3after the reaction is complete to recover the free base.
Module 4: Catalyst Poisoning (Metal Couplings)
Context: Using this molecule in a Suzuki or Buchwald coupling. Common Failure: Immediate catalyst "blacking out" or <10% yield.
Mechanism: The pyridine nitrogen has a lone pair that binds strongly to Palladium (Pd), displacing the phosphine ligands. This creates a "dead" catalyst complex.
Troubleshooting Table:
| Symptom | Diagnosis | Solution |
|---|---|---|
| Reaction stalls <10 mins | Catalyst Poisoning | Switch to Pd(OAc)2 / XPhos (bulky ligands prevent N-coordination). |
| Black precipitate forms | Pd reduction/aggregation | Add CuI (5 mol%) as a scavenger for the pyridine nitrogen. |
| Homocoupling of Boronic Acid | Oxidative Addition Failure | The C-F bond is too strong for Pd. This substrate is not suitable for standard Suzuki coupling. Use Ni(COD)2 catalysts for C-F activation. |
FAQs
Q: Can I use NaH (Sodium Hydride) to speed up the alkylation? A: Avoid if possible. NaH is a strong base but poor nucleophile, making it ideal for promoting Elimination (E2) . You will likely generate the vinyl ether byproduct. Use Cesium Carbonate (Cs2CO3) instead; the "Cesium Effect" improves solubility and reactivity without being hyper-basic.
Q: Why is the Fluorine not leaving? I thought F was a better leaving group than Br in SNAr? A: F is indeed the best leaving group for SNAr due to the high electronegativity stabilizing the transition state. However, the 5-alkoxy group is the issue. It pumps electrons into the ring, making the C-F carbon less "positive" and therefore less attractive to your nucleophile. You are fighting electronic thermodynamics.
Q: How do I store this compound? A: Store at 2–8°C under Argon. The alkyl bromide end is sensitive to moisture (slow hydrolysis to the alcohol) and light (radical degradation).
References
-
Finkelstein Reaction Mechanism: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1]
-
SNAr Reactivity of Fluoropyridines: Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994).[1] Nucleophilic Aromatic Substitution of Hydrogen. Academic Press.[8] (Standard text on electronic effects in heterocycles).
-
Catalytic SNAr Activation: Rohrbach, S., Smith, A. J., et al. (2019).[1] "Pd-Catalyzed C–N Coupling vs SNAr". Angewandte Chemie Int. Ed. (Discusses the competition and activation modes).
-
Elimination vs Substitution: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Authoritative grounding on E2 vs SN2 competition in alkyl halides).
Sources
- 1. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Regioselective Alkylation of 5-(2-bromoethoxy)-2-fluoropyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers utilizing 5-(2-bromoethoxy)-2-fluoropyridine in their synthetic workflows. As Senior Application Scientists, we understand the challenges of controlling reaction regioselectivity. This document addresses the common, yet critical, issue of avoiding undesired N-alkylation in favor of the target O-alkylation.
Here, we will dissect the underlying chemical principles, provide actionable troubleshooting advice in a direct question-and-answer format, and present validated protocols to enhance the success of your experiments.
Part 1: The Core Challenge: Understanding the Competing Pathways
The reagent 5-(2-bromoethoxy)-2-fluoropyridine is a bifunctional molecule. While the primary alkyl bromide is the intended site for nucleophilic attack (a standard Sₙ2 reaction), the pyridine nitrogen possesses a lone pair of electrons, rendering it a nucleophilic center. Furthermore, the 2-fluoro substituent activates the pyridine ring towards nucleophilic aromatic substitution (SₙAr). This creates a scenario where a nucleophile, particularly an amine or even the pyridine nitrogen of another molecule, can lead to undesired N-alkylated byproducts.
The primary competition we will address is the reaction with an external nucleophile, such as a phenol or an amine, where the goal is to form an ether linkage via substitution of the bromide.
Caption: Competing O-alkylation and N-alkylation pathways.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted to directly address the common problems encountered in the lab.
Question 1: My primary product is the N-alkylated species instead of the desired ether. What is the fundamental reason for this?
Answer: This is a classic case of competing nucleophilicity and is governed by several factors. Nitrogen is generally less electronegative than oxygen, making its lone pair more available for donation and rendering it a more potent nucleophile.[1] The outcome of the reaction is a delicate balance between the intrinsic nucleophilicity of your substrate and the specific reaction conditions you've employed. The principles of Hard and Soft Acids and Bases (HSAB) are relevant here. The primary carbon of the bromoethoxy group is a soft electrophile, while the pyridine nitrogen is a softer nucleophile than a phenoxide oxygen (a hard nucleophile). However, kinetic and thermodynamic factors, heavily influenced by your choice of base and solvent, can easily tip the balance.
Question 2: How does my choice of base impact the O- vs. N-alkylation ratio?
Answer: The base is arguably the most critical factor. Its role is not just to deprotonate your nucleophile (e.g., a phenol) but also to influence the nucleophilicity of the resulting anion through ion-pairing effects.
-
Strong, Hard Bases (e.g., NaH, KOH): These bases create a "free" and highly reactive anion of your nucleophile. While this accelerates the reaction, it can decrease selectivity. The highly reactive nucleophile may be more prone to attack the most accessible or electronically favorable site, which can sometimes be the pyridine nitrogen.
-
Weak, Soft Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the best choice for promoting O-alkylation. Cesium carbonate (Cs₂CO₃) is particularly effective. The large, soft cesium cation coordinates loosely with the phenoxide (if used), increasing its nucleophilicity specifically for O-attack while minimizing side reactions. This is often referred to as the "cesium effect."
-
Bulky Organic Bases (e.g., DBU, DIPEA): These are generally not recommended for this specific transformation as they can act as nucleophiles themselves, leading to the formation of pyridinium salt byproducts.
| Base | Type | Typical Solvent | Key Considerations |
| NaH | Strong, Hard | DMF, THF | Highly reactive, can lead to poor selectivity. Requires inert atmosphere. |
| K₂CO₃ | Weak, Soft | DMF, Acetonitrile | Good starting point. Inexpensive and effective.[2] |
| Cs₂CO₃ | Weak, Soft | DMF, Acetonitrile | Often provides the highest O-alkylation selectivity and yields.[3] |
| KOH | Strong, Hard | DMSO, THF | Can be effective but may require careful temperature control to avoid side reactions.[4] |
Question 3: What is the role of the solvent in controlling selectivity?
Answer: The solvent determines how well the ions are solvated, which directly impacts the nucleophile's reactivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the recommended solvents. They are poor at solvating the anionic nucleophile, leaving it "naked" and highly reactive, which favors the Sₙ2 reaction required for O-alkylation.[5] DMF is a very common and effective choice.[2][3]
-
Protic Solvents (e.g., Ethanol, Water): These solvents should be avoided. They will solvate the anionic nucleophile (e.g., a phenoxide) through hydrogen bonding. This "cages" the oxygen, reducing its reactivity and potentially allowing the less-solvated nitrogen atom of a competing amine nucleophile to react preferentially.[5]
Question 4: I suspect I have a mixture of O- and N-alkylated products. How can I definitively identify them?
Answer: A combination of NMR spectroscopy and Mass Spectrometry (MS) is the gold standard. Since the products are isomers, MS will show the same mass, but their fragmentation patterns may differ. NMR is more definitive.[6][7]
-
¹H NMR: The most telling sign is the chemical shift of the methylene protons (-O-CH₂-CH₂-Py) adjacent to the oxygen or nitrogen. In the O-alkylated product, these protons will typically be further downfield (higher ppm) compared to the N-alkylated analog due to the deshielding effect of the oxygen atom.
-
¹³C NMR: The chemical shift of the carbon atoms in the ethoxy bridge will also be distinct.
-
2D NMR (HMBC, NOESY): For unambiguous proof, 2D NMR techniques are invaluable. An HMBC experiment can show a correlation between the methylene protons and the pyridine ring carbon they are attached to. A NOESY experiment can show through-space correlation between the methylene protons and the protons on the pyridine ring, confirming the connectivity.[2] For instance, a NOESY correlation between the N-CH₂ protons and the pyridine aromatic protons would confirm N-alkylation.[2]
Part 3: Recommended Experimental Protocol
This protocol is a generalized starting point for the selective O-alkylation of a phenolic substrate using 5-(2-bromoethoxy)-2-fluoropyridine.
Caption: General workflow for selective O-alkylation.
Detailed Steps:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenolic substrate (1.0 equivalent) and anhydrous cesium carbonate (1.5 equivalents).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M. Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Electrophile: Add 5-(2-bromoethoxy)-2-fluoropyridine (1.1 equivalents) to the mixture. This can be done neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may require screening.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 4-12 hours).
-
Quenching: Once complete, cool the reaction to room temperature and carefully pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure O-alkylated product.
References
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9). Available from: [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. (2025, February 26). Available from: [Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. (2002, August 2). Available from: [Link]
-
Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PMC. (2025, November 22). Available from: [Link]
-
Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. PMC. Available from: [Link]
-
Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides | Request PDF. ResearchGate. Available from: [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. (2025, August 9). Available from: [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. (2024, November 12). Available from: [Link]
-
Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. (2016, April 13). Available from: [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. (2025, August 6). Available from: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf - NIH. Available from: [Link]
-
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Available from: [Link]
-
Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. ACS Publications. Available from: [Link]
-
Is a base necessary for a phenol O-alkylation using alkyl iodides? : r/chemhelp. Reddit. (2024, June 28). Available from: [Link]
-
What is the product of the reaction between phenol and alkyl halides? - Quora. (2020, April 9). Available from: [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications. (2025, May 21). Available from: [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. (2013, August 15). Available from: [Link]
- CN101654432A - Method for N-alkylation of 2-pyridone. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. researchgate.net [researchgate.net]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-(2-bromoethoxy)-2-fluoropyridine
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 5-(2-bromoethoxy)-2-fluoropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic routes.
Introduction: A Tale of Two Reactive Sites
The primary challenge in designing cross-coupling reactions with 5-(2-bromoethoxy)-2-fluoropyridine lies in its dual-electrophilic nature. The molecule possesses two distinct sites susceptible to reaction, each with its own reactivity profile:
-
C(sp²)-F Bond: Located at the 2-position of the electron-deficient pyridine ring, this carbon-fluorine bond is exceptionally strong. While typically unreactive under standard Suzuki conditions, its position alpha to the ring nitrogen activates it towards certain catalytic cycles, particularly nucleophilic aromatic substitution (SNAr) pathways.[1][2]
-
C(sp³)-Br Bond: This primary alkyl bromide on the ethoxy side chain is a classic electrophile for both nucleophilic substitution (SN2) and oxidative addition to low-valent metal centers, particularly nickel.[3]
Achieving chemoselectivity—targeting one site while preserving the other—is therefore the central experimental hurdle. This guide is structured to help you navigate this challenge.
Frequently Asked Questions (FAQs)
Q1: I want to perform a cross-coupling reaction. Which site on the molecule will react first?
This is the critical question, and the answer depends entirely on your choice of catalyst and reaction conditions.
-
For Palladium-Catalyzed Reactions (e.g., Suzuki, Buchwald-Hartwig): The C(sp²)-F bond is generally very difficult to activate for oxidative addition.[1] Standard palladium catalysts will likely struggle to react at this position. Conversely, the C(sp³)-Br bond is not a typical substrate for these named reactions, which are overwhelmingly applied to aryl or vinyl halides. Therefore, without careful catalyst selection, you may observe decomposition, SN2 side reactions at the bromoethoxy tail, or no reaction at all.
-
For Nickel-Catalyzed Reactions (e.g., Negishi, Kumada): Nickel catalysts are significantly more effective at activating C(sp³)-Br bonds for cross-coupling.[3] It is highly probable that a nickel-based system will preferentially react at the bromoethoxy side chain.
-
Under Thermal/Strong Base Conditions: Independent of the metal catalyst, strong nucleophiles can induce a catalyst-free SNAr reaction at the C-F position or an SN2 reaction at the C-Br position. This must be considered a potential competing pathway.
Q2: How can I selectively form a C-C bond at the 2-position of the pyridine ring (at the C-F bond)?
Activating the C-F bond for cross-coupling is a significant challenge. Success requires moving beyond standard conditions.
-
Strategy 1: High-Activity Catalyst Systems: Employ state-of-the-art, highly active palladium pre-catalysts combined with sterically hindered, electron-rich biaryl phosphine ligands. These ligands, such as SPhos or XPhos, are designed to promote the difficult oxidative addition step and accelerate the subsequent reductive elimination. Even with these systems, higher temperatures and longer reaction times may be necessary.
-
Strategy 2: Consider a Different Halogen: If your synthetic route allows, starting with the analogous 2-bromo- or 2-chloropyridine derivative will make the cross-coupling significantly more facile and predictable. The general order of reactivity for aryl electrophiles in many cross-coupling reactions is I > Br ~ OTf > Cl > F.[4]
Q3: What is the best approach to selectively couple at the bromoethoxy side chain?
For forming a C(sp³)-C(sp²) or C(sp³)-C(sp³) bond at the side chain, nickel catalysis is the method of choice.
-
Recommended Reaction: A Negishi coupling using an organozinc reagent is a robust option. Nickel catalysts, such as NiCl₂(dme) or NiCl₂(glyme), paired with ligands like pybox or other specialized ligands, can effectively catalyze this transformation.[5]
-
Key Consideration: A major competing pathway is β-hydride elimination after oxidative addition. However, since the bromine is on a C₂ chain attached to an oxygen, this specific side reaction is not possible. A different elimination pathway to form 2-fluoro-5-(vinyloxy)pyridine is a possibility and should be monitored.
Q4: I am attempting a Buchwald-Hartwig amination. Where will the C-N bond form?
This is a complex scenario with multiple potential outcomes. The Buchwald-Hartwig amination is designed for C(aryl)-N bond formation.[6]
-
Desired C(aryl)-N Coupling: Reaction at the C-F position is the intended Buchwald-Hartwig pathway. This requires a highly active catalyst system, as discussed in Q2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS to favor the catalytic cycle over background reactions.[4]
-
Competing SNAr: Amines are nucleophiles. Under the heated conditions of the reaction, the amine can directly attack the C-F position without catalytic involvement. This is more likely with primary amines and at higher temperatures.
-
Competing SN2: The amine can also displace the bromine on the side chain. This is a classic SN2 reaction and will compete with the palladium-catalyzed cycle.
To favor the desired Buchwald-Hartwig coupling, use a modern, highly active catalyst/ligand system that can operate at lower temperatures, thereby reducing the rate of the non-catalyzed side reactions.
Catalyst & Conditions Selection Guide
The table below summarizes starting points for catalyst selection based on your desired transformation. Optimization will be required.
| Desired Reaction | Coupling Partner | Catalyst System | Base | Solvent | Key Considerations |
| Suzuki-Miyaura at C-F | Aryl/Heteroaryl Boronic Acid/Ester | Pd Precatalyst: SPhos G4 or XPhos G4 (2-5 mol%) | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O, Toluene | Challenging reaction; expect to screen temperatures (80-120 °C). Monitor for protodeboronation.[7] |
| Buchwald-Hartwig at C-F | Primary/Secondary Amine | Pd Precatalyst: RuPhos G3 or BrettPhos G3 (2-5 mol%) | NaOtBu or LHMDS | Toluene, Dioxane | Use bulky ligands to favor C-N reductive elimination. Monitor for SNAr and SN2 side products.[8][9] |
| Negishi at C(sp³)-Br | Organozinc Reagent (R-ZnX) | Ni Catalyst: NiCl₂(dme) or NiCl₂(glyme) (5-10 mol%) Ligand: dppf, BINAP, or Pybox | None (organometallic) | THF, Dioxane | Anhydrous and inert conditions are critical. Reaction is often performed at lower temperatures (0 °C to RT).[5] |
| Sonogashira at C-F | Terminal Alkyne | Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) Co-catalyst: CuI (5-10 mol%) | Et₃N, DIPEA | THF, DMF | C-F activation is extremely difficult for Sonogashira; success is unlikely without specialized methods. |
Visualizing the Strategy
Decision Workflow for Site-Selective Coupling
The following diagram outlines the logical steps for choosing a reaction pathway based on the desired target site.
Caption: Catalyst selection workflow for 5-(2-bromoethoxy)-2-fluoropyridine.
Troubleshooting Guide
Even with the best starting plan, challenges can arise. Use this guide to diagnose and solve common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The active Pd(0) or Ni(0) species is not forming.[8] 2. Catalyst Poisoning: The pyridine nitrogen is coordinating to the metal center, inhibiting catalysis.[10] 3. Poor Substrate Reactivity: Conditions are not forceful enough to activate the C-F bond. | 1. Use a well-defined precatalyst (e.g., Buchwald G3 or G4) which forms the active species more reliably. 2. Increase the ligand-to-metal ratio (e.g., from 1.1:1 to 2:1) to favor ligand coordination over substrate coordination. 3. Systematically screen temperature, base, and solvent. For C-F activation, a stronger base and higher temperature may be required. |
| Hydrodehalogenation | The C-F or C-Br bond is being replaced by hydrogen. This can occur via β-hydride elimination pathways or reaction with trace water/protons.[8] | - Ensure all reagents and solvents are rigorously dried and degassed. - Choose a ligand known to promote rapid reductive elimination, which can outcompete side reactions (e.g., bulky biarylphosphines). |
| Complex Product Mixture | Multiple reaction pathways are competing (e.g., Suzuki vs. SNAr vs. SN2). | - Lower the reaction temperature to disfavor higher-activation energy side reactions like SNAr. - Analyze the byproducts by LC-MS to identify their structures. This will diagnose the competing pathway. - Re-evaluate your catalyst system. If SN2 at the side chain is dominant, the catalytic turnover may be too slow. A more active catalyst could solve this. |
| Protodeboronation (Suzuki only) | The boronic acid is reacting with trace water or base and being replaced by a proton before it can transmetalate to the palladium center.[7] | - Use the boronic acid pinacol ester instead of the free acid, as they are more stable.[11] - Use anhydrous K₃PO₄ or CsF as the base. - Add the boronic acid in slight excess (1.2-1.5 equivalents). |
Competing Reaction Pathways Diagram
Understanding potential side reactions is key to troubleshooting.
Caption: Potential desired and undesired reaction pathways.
Experimental Protocols
These protocols are intended as robust starting points. Meticulous attention to anhydrous and oxygen-free conditions is critical for success.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-F Position
This is a challenging transformation and should be approached as a screening experiment.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., SPhos G4, 3 mol%), the boronic acid (1.3 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.) under an inert atmosphere (inside a glovebox is preferred).
-
Reagent Addition: Add 5-(2-bromoethoxy)-2-fluoropyridine (1.0 equiv.). Seal the vial with a PTFE-lined cap.
-
Solvent Addition: If not in a glovebox, purge the vial with argon for 5-10 minutes. Add degassed solvent (e.g., 1,4-dioxane/water 5:1, to make a 0.1 M solution) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (start screening at 100 °C).
-
Monitoring: Stir vigorously for the desired time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots (under argon) and analyzing by LC-MS or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Negishi Coupling at the C(sp³)-Br Position
This reaction is highly sensitive to air and moisture.
-
Organozinc Preparation (if not commercially available): Prepare the organozinc reagent by transmetalation from the corresponding organolithium or Grignard reagent with ZnCl₂.
-
Setup: To a flame-dried, argon-flushed flask, add the nickel catalyst (e.g., NiCl₂(dme), 10 mol%) and ligand (e.g., dppf, 11 mol%). Add anhydrous THF.
-
Reagent Addition: Cool the mixture to 0 °C. Add the solution of the organozinc reagent (1.5 equiv.) dropwise. Then, add a solution of 5-(2-bromoethoxy)-2-fluoropyridine (1.0 equiv.) in THF dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
This guide provides a framework for rational catalyst selection and troubleshooting. Remember that each specific substrate pairing may require dedicated optimization. Good luck with your experiments.
References
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Journal of the American Chemical Society, 128(42), 13834-13835. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 434-439. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Retrieved from [Link]
-
Fors, B. P. (2016). Mechanistic studies on the palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Retrieved from [Link]
-
A*STAR Research. (2015). Breaking reactivity barriers. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(45), 12695-12700. Available at: [Link]
-
Glorius, F., et al. (2009). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society, 131(23), 7954-7955. Available at: [Link]
Sources
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Validation & Comparative
Analytical Benchmark: 1H and 13C NMR Profiling of 5-(2-bromoethoxy)-2-fluoropyridine
Executive Summary
5-(2-bromoethoxy)-2-fluoropyridine is a critical intermediate, often employed as a precursor for Fluorine-18 radiotracers or as a scaffold in medicinal chemistry (e.g., for S_NAr or cross-coupling reactions). Its structural validation requires a nuanced understanding of heteronuclear spin-spin coupling (
This guide provides a comparative analysis of this molecule against its non-fluorinated analog and its synthetic precursor , establishing a self-validating protocol for confirming structural identity and purity.
Part 1: Strategic Comparison & Performance Analysis
The Analytical Challenge: Why Standard Interpretation Fails
Unlike simple pyridine ethers, the presence of the fluorine atom at the C2 position introduces large coupling constants that split both proton and carbon signals. A standard "chemical shift only" analysis will likely misidentify multiplet structures as impurities.
Comparative Matrix: Target vs. Alternatives
| Feature | Target: 5-(2-bromoethoxy)-2-fluoropyridine | Alternative 1: 5-(2-bromoethoxy)pyridine (Non-fluorinated) | Alternative 2: 6-fluoropyridin-3-ol (Precursor) |
| 1H Aromatic Region | Complex Multiplets (dd or ddd) due to | Simple Doublets/Triplets (dd) due to | Similar F-coupling, but distinct chemical shifts due to -OH vs -OR. |
| 13C C2 Signal | Doublet (~235 Hz) . Highly diagnostic. | Singlet (~145-150 ppm). | Doublet (~230 Hz). |
| Linker Signals | Two distinct triplets ( | Identical triplet pattern. | Absent. (Replaced by broad -OH singlet). |
| Performance Note | High Specificity. F-coupling confirms ring integrity. | Lower Specificity. Harder to distinguish from isomers. | N/A (Starting Material). |
Part 2: Experimental Protocol
Sample Preparation
-
Solvent Selection: Chloroform-d (
) is preferred for resolution. may cause broadening of the ether triplets due to viscosity but is useful if the precursor (alcohol) is present as an impurity. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors which can obscure small long-range F-couplings.
Acquisition Parameters (400 MHz+)
-
1H NMR:
-
Spectral Width: -2 to 14 ppm.
-
Scans: 16 (minimum).
-
Critical: Ensure good shimming;
(long range) can be 1–2 Hz, easily lost in broad lines.
-
-
13C NMR:
-
Scans: 512+ (Carbon is less sensitive, and splitting reduces peak height).
-
Decoupling: Proton-decoupled (
-decoupled). Note: Do not Fluorine-decouple unless you want to lose the diagnostic splitting.
-
Part 3: Structural Elucidation & Data
1H NMR Assignment (in )
Note: Chemical shifts are estimates based on substituent additivity rules and analogous 2-fluoropyridine data.
| Position | Shift ( | Multiplicity | Coupling Constants ( | Mechanistic Insight |
| H3 | 6.85 – 6.95 | dd | Ortho to Fluorine. Shielded by F electron donation. | |
| H4 | 7.35 – 7.45 | ddd | Meta to F, Ortho to Ether. Complex splitting pattern. | |
| H6 | 7.85 – 7.95 | d | Para to F. Often appears as a broad doublet or singlet due to small F-coupling. | |
| 4.30 – 4.35 | t | Deshielded by Oxygen. Diagnostic for ether formation. | ||
| 3.60 – 3.65 | t | Deshielded by Bromine. Confirms presence of leaving group. |
13C NMR Assignment (in )
The Carbon-Fluorine coupling is the definitive "fingerprint" for this molecule.
| Position | Shift ( | Splitting Pattern | Interpretation | |
| C2 | ~161.0 | Doublet ( | 235 – 245 | Direct attachment to F. Largest splitting. |
| C3 | ~110.0 | Doublet ( | 35 – 40 | Ortho to F. |
| C4 | ~126.0 | Doublet ( | 5 – 8 | Meta to F. |
| C5 | ~152.0 | Doublet ( | ~5 | Para to F. Attached to Oxygen (deshielded). |
| C6 | ~133.0 | Doublet ( | 14 – 16 | Meta to F (via Nitrogen path). |
| ~68.5 | Singlet | 0 | Too far for F-coupling. | |
| ~29.0 | Singlet | 0 | Too far for F-coupling. |
Part 4: Visualization of Analytical Workflow
Diagram 1: Synthesis & Impurity Tracking
This workflow illustrates how to use NMR to differentiate the Product from the Starting Material and the common "Bis-Ether" impurity (formed if the dibromide reacts at both ends).
Caption: Logical decision tree for validating 5-(2-bromoethoxy)-2-fluoropyridine synthesis using 1H NMR integration and shift analysis.
Diagram 2: C-F Coupling Topology
Visualizing how the Fluorine atom "talks" to the carbon skeleton via scalar coupling.
Caption: Magnitude of
References
-
Dolphin, D., & Wick, A. (1977). Tabulation of NMR Data for Pyridines. In Tabulation of Infrared Spectral Data (pp. 1-200). Wiley-Interscience.
-
ChemicalBook. (2024). 5-Bromo-2-fluoropyridine 1H NMR Spectrum. Retrieved from ChemicalBook Database.
-
National Institutes of Health (NIH). (2012). Crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PubMed Central.
-
Reich, H. J. (2023). Coupling Constants: C-F Couplings. University of Wisconsin-Madison Chemistry.
-
Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-5-hydroxypyridine. Merck KGaA.
Navigating the Ether: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(2-bromoethoxy)-2-fluoropyridine
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation pattern it generates serves as a unique fingerprint, offering profound insights into the intricate architecture of a molecule. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 5-(2-bromoethoxy)-2-fluoropyridine, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide establishes a robust predictive framework by drawing comparisons with structurally related compounds and leveraging fundamental principles of mass spectrometry. By understanding the fragmentation pathways of its constituent parts—the 2-fluoropyridine core and the 2-bromoethoxy side chain—we can assemble a detailed and reliable picture of its expected mass spectrum.
The Logic of Fragmentation: A Predictive Approach
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) that is often unstable. This initial ion rapidly undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments. The resulting mass spectrum is a plot of the relative abundance of these fragments versus their mass-to-charge ratio (m/z). The fragmentation pathways are not random; they are governed by the inherent chemical properties of the molecule, such as bond strengths, the stability of the resulting fragments (both charged and neutral), and the presence of heteroatoms.
For 5-(2-bromoethoxy)-2-fluoropyridine, the key structural features that will dictate its fragmentation are:
-
The 2-fluoropyridine ring: A stable aromatic system with an electronegative fluorine atom.
-
The ether linkage: A C-O-C bond that is a common site for cleavage.
-
The bromoethyl group: Containing a bromine atom with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and a relatively weak C-Br bond.
By examining the known fragmentation patterns of molecules that contain these individual features, we can construct a highly probable fragmentation map for our target compound.
Comparative Analysis: Building the Fragmentation Picture
To predict the fragmentation of 5-(2-bromoethoxy)-2-fluoropyridine, we will first examine the mass spectra of simpler, analogous compounds. This comparative approach allows us to isolate the influence of each structural component on the overall fragmentation pattern.
The Foundation: 2-Fluoropyridine
The mass spectrum of 2-fluoropyridine provides a baseline for the fragmentation of the core aromatic structure. The NIST Mass Spectrometry Data Center provides an experimental spectrum for 2-fluoropyridine.[1][2][3][4]
The molecular ion of 2-fluoropyridine (C₅H₄FN) appears at an m/z of 97. Due to the stability of the aromatic ring, this peak is expected to be relatively intense.[5] Key fragmentation pathways for pyridinic systems involve the loss of small neutral molecules like HCN (27 u) or C₂H₂ (26 u), leading to characteristic fragment ions. For 2-fluoropyridine, we observe a significant peak at m/z 70, corresponding to the loss of HCN from the pyridine ring. Another notable fragment would be the loss of the fluorine atom, though this is generally less favorable from an aromatic ring compared to other fragmentation pathways.
The Side Chain's Influence: (2-Bromoethoxy)benzene
A close analog for the side chain is (2-bromoethoxy)benzene. The NIST WebBook contains the electron ionization mass spectrum for this compound, offering valuable insights into the fragmentation of the bromoethoxy group attached to an aromatic ring.
The fragmentation of (2-bromoethoxy)benzene is dominated by cleavages related to the ether and bromoethyl functionalities. Key fragmentation pathways include:
-
Alpha-cleavage to the ether oxygen: This involves the breaking of the bond between the aromatic ring and the ether oxygen or the bond between the oxygen and the ethyl group.
-
Cleavage of the C-Br bond: Bromine is a good leaving group, and the loss of a bromine radical (⁷⁹Br or ⁸¹Br) is a highly probable event.
-
Cleavage of the ethyl chain: Fragmentation of the C-C bond in the ethoxy group can also occur.
A prominent feature in the mass spectrum of any bromine-containing compound is the presence of isotopic peaks for any fragment containing a bromine atom. Due to the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, these fragments will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity.
Predicted Fragmentation Pattern of 5-(2-bromoethoxy)-2-fluoropyridine
Based on the principles of mass spectrometry and the comparative analysis of its structural analogs, we can predict the major fragmentation pathways for 5-(2-bromoethoxy)-2-fluoropyridine. The molecular weight of the compound is 221.03 g/mol (for ⁷⁹Br) and 223.03 g/mol (for ⁸¹Br).
Expected Key Fragments:
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |
| 221/223 | [C₇H₇BrFNO]⁺˙ | Molecular Ion (M⁺˙) |
| 142 | [C₇H₇FNO]⁺ | Loss of Br radical |
| 128/130 | [C₅H₃BrFN]⁺ | Cleavage of the O-CH₂ bond |
| 112 | [C₅H₄FN-O]⁺ | Cleavage of the Ar-O bond with H rearrangement |
| 96 | [C₅H₃FN]⁺ | Loss of C₂H₄O from the M-Br ion |
| 70 | [C₄H₃N]⁺ | Loss of HCN from the 2-fluoropyridine ring fragment |
Visualization of Predicted Fragmentation:
Caption: Predicted major fragmentation pathways for 5-(2-bromoethoxy)-2-fluoropyridine.
Experimental Protocol: Acquiring a Mass Spectrum
For researchers wishing to obtain an experimental mass spectrum of 5-(2-bromoethoxy)-2-fluoropyridine or similar compounds, the following is a standard protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Objective: To obtain the electron ionization mass spectrum of 5-(2-bromoethoxy)-2-fluoropyridine.
Materials:
-
5-(2-bromoethoxy)-2-fluoropyridine sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Gas chromatograph coupled to a mass spectrometer with an EI source
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
-
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 250 °C. Use a split or splitless injection mode depending on the sample concentration.
-
GC Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: Increase the temperature at a rate of 10 °C/minute to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Acquire the data over the entire GC run.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 5-(2-bromoethoxy)-2-fluoropyridine.
-
Extract the mass spectrum from this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the experimental spectrum with the predicted fragmentation pattern.
-
Workflow Diagram:
Caption: Workflow for acquiring and analyzing the mass spectrum of a small molecule.
Conclusion
References
-
2-Fluoropyridine. NIST Mass Spectrometry Data Center. [Link]
-
2-Fluoropyridine. NIST Gas Phase Ion Energetics Data. [Link]
-
2-Fluoropyridine. NIST UV/Visible Spectrum. [Link]
-
2-Fluoropyridine. PubChem. [Link]
-
2-Fluoropyridine. NIST Chemistry WebBook. [Link]
-
Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
Valence molecular orbitals and cationic structures of 2-fluoropyridine by high-resolution ion spectroscopy and Franck–Condon. AIP Publishing. [Link]
-
2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
A Comparative Guide to Pyridine Synthesis: 5-(2-bromoethoxy)-2-fluoropyridine versus Traditional Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, featuring prominently in a vast array of therapeutic agents.[1][2] The functionalization of the pyridine ring, particularly through alkylation, is a critical step in the synthesis of novel molecular entities with tailored pharmacological profiles. This guide provides an in-depth technical comparison of 5-(2-bromoethoxy)-2-fluoropyridine, a bifunctional alkylating agent, with traditional alkylating agents such as methyl iodide and benzyl bromide. We will explore the nuances of their reactivity, comparative performance in pyridine N-alkylation, and the synthetic versatility offered by their distinct structural features, supported by experimental data and detailed protocols.
The Strategic Advantage of 5-(2-bromoethoxy)-2-fluoropyridine in Pyridine Synthesis
5-(2-bromoethoxy)-2-fluoropyridine is a unique alkylating agent that introduces a latent functional handle in a single step. The presence of the 2-fluoro substituent significantly activates the pyridine ring towards nucleophilic attack, while the bromoethoxy group provides a secondary reactive site for subsequent molecular elaboration. This bifunctionality is a key differentiator from simple alkylating agents.
Synthesis of 5-(2-bromoethoxy)-2-fluoropyridine
The synthesis of 5-(2-bromoethoxy)-2-fluoropyridine is typically achieved through the O-alkylation of 2-fluoro-5-hydroxypyridine with an excess of 1,2-dibromoethane in the presence of a suitable base.
A Head-to-Head Comparison: Performance in Pyridine N-Alkylation
The choice of an alkylating agent has a profound impact on the efficiency and outcome of pyridine alkylation. Here, we compare the performance of 5-(2-bromoethoxy)-2-fluoropyridine with the widely used methyl iodide and benzyl bromide in the N-alkylation of a model substrate, 4-picoline.
Causality Behind Experimental Choices
The selection of reaction conditions is critical for a successful alkylation. Aprotic polar solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are often employed to dissolve the polar pyridinium salts that form as intermediates. The choice of base is also crucial; weaker bases like potassium carbonate are often sufficient for reactive alkyl halides, while stronger bases may be required for less reactive systems, at the risk of side reactions. The reaction temperature is adjusted based on the reactivity of the alkylating agent, with more reactive agents like benzyl bromide and 5-(2-bromoethoxy)-2-fluoropyridine often proceeding at lower temperatures than less reactive ones.
Quantitative Data Summary
The following table summarizes the typical performance of the three alkylating agents in the N-alkylation of 4-picoline. It is important to note that these values are representative and can vary based on the specific reaction conditions and the scale of the reaction.
| Alkylating Agent | Pyridine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-(2-bromoethoxy)-2-fluoropyridine | 4-Picoline | K₂CO₃ | ACN | 60 | 12 | ~90% (estimated) |
| Methyl Iodide | 4-Picoline | None | Acetone | Reflux | 1 | >95%[3][4] |
| Benzyl Bromide | 4-Picoline | K₂CO₃ | DMF | RT | 24 | ~85-95%[5] |
Experimental Protocols
To ensure reproducibility and provide a practical guide, detailed step-by-step methodologies for the N-alkylation of 4-picoline with each of the compared alkylating agents are provided below.
Protocol 1: N-Alkylation of 4-Picoline with 5-(2-bromoethoxy)-2-fluoropyridine
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-picoline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (20 mL).
-
Addition of Alkylating Agent: To the stirred suspension, add 5-(2-bromoethoxy)-2-fluoropyridine (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pyridinium salt.
Protocol 2: N-Alkylation of 4-Picoline with Methyl Iodide[3][4]
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve 4-picoline (1.0 eq) in acetone (10 mL).
-
Addition of Alkylating Agent: Add methyl iodide (1.2 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at reflux for 1 hour. A precipitate will form as the reaction progresses.
-
Work-up: Cool the mixture to room temperature and collect the precipitate by filtration.
-
Purification: Wash the collected solid with cold acetone and dry under vacuum to yield the N-methylated pyridinium iodide.
Protocol 3: N-Alkylation of 4-Picoline with Benzyl Bromide[5]
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-picoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF) (15 mL).
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Continue stirring at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the N-benzylated product.
Mechanistic Insights and Reactivity
The N-alkylation of a pyridine is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
The Role of the 2-Fluoro Group
In 5-(2-bromoethoxy)-2-fluoropyridine, the 2-fluoro substituent plays a crucial role. Fluorine is a highly electronegative atom, and its presence on the pyridine ring enhances the electrophilicity of the ring carbons, particularly the C2 and C6 positions. This electronic effect also influences the reactivity of the nitrogen atom, making it a more effective nucleophile. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the activating effect of the fluorine atom.[6]
Bifunctionality in Action: The Bromoethoxy Handle
The true synthetic power of 5-(2-bromoethoxy)-2-fluoropyridine lies in its bifunctional nature. After the initial N-alkylation, the terminal bromine of the ethoxy chain remains as a versatile functional group for a variety of subsequent transformations. This allows for the construction of more complex molecules through intramolecular cyclizations or intermolecular reactions with other nucleophiles.
Caption: Synthetic pathways enabled by the bifunctional nature of 5-(2-bromoethoxy)-2-fluoropyridine.
Conclusion: Making an Informed Choice
The selection of an alkylating agent in pyridine synthesis is a critical decision that influences not only the immediate reaction outcome but also the overall synthetic strategy.
-
Methyl iodide offers high reactivity and straightforward purification for the introduction of a simple methyl group.
-
Benzyl bromide provides a means to introduce a benzylic group, which can be a key structural motif or a protecting group that can be removed later.
-
5-(2-bromoethoxy)-2-fluoropyridine stands out as a strategic choice for more complex synthetic endeavors. Its enhanced reactivity due to the 2-fluoro substituent allows for mild reaction conditions, while the bromoethoxy group provides a valuable handle for subsequent functionalization. This "two-in-one" capability can significantly streamline synthetic routes, making it an invaluable tool for drug discovery and development professionals seeking to rapidly generate diverse libraries of novel pyridine-containing compounds.
By understanding the distinct advantages and reactivity profiles of these alkylating agents, researchers can make more informed decisions to accelerate their synthetic programs and explore new chemical space with greater efficiency.
References
-
N-Amino Pyridinium Salts in Organic Synthesis. PMC. [Link]
-
N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research. [Link]
-
Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. PMC. [Link]
-
Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]
-
Pyridinium Salts: From synthesis to reactivity and applications. ResearchGate. [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC. [Link]
-
5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC. [Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]
- Intramolecular Pyridinium Oxide Cycloadditions: Systematic Study of Substitution, Diastereoselectivity, and Regioselectivity. Beaudry Research Group.
-
Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. PMC. [Link]
-
O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. ScienceDirect. [Link]
-
(PDF) The cyclization and functionalization reactions involving N-phenacylpyridinium salts. ResearchGate. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. [Link]
-
Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Chapter 5. University of Babylon. [Link]
-
A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. PMC. [Link]
-
Synthesis of Substituted benzyl-N-acyl-1,2,3,4-Tetrahydroisoquinoline Derivatives and Investigation the Lithiation-Alkylation Ch. Research Square. [Link]
-
Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Modulation of charge transfer by N-alkylation to control photoluminescence energy and quantum yield. Chemical Science. [Link]
-
Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications. [Link]
-
Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. University of Bath. [Link]
-
A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. [Link]
-
Synthesis of 4-benzylpyridines via Pd-catalyzed CH3-arylation of 4-picoline. Organic & Biomolecular Chemistry. [Link]
-
(Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. PMC. [Link]
-
C4-Selective Alkylation of Pyridines through Amidyl-Radical- Mediated 1,2-Hydrogen Atom Transfer. J-STAGE. [Link]
-
Cu-catalyzed Allylic Perfluoroalkylation of Alkenes Using Perfluoro Acid Anhydrides: Preparation of. Organic Syntheses Procedure. [Link]
-
Radical Chain Monoalkylation of Pyridines. ChemRxiv. [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC. [Link]
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A Comparative Guide to the Biological Activity Screening of 5-(2-bromoethoxy)-2-fluoropyridine Derivatives
Introduction: The Strategic Importance of the 5-(2-bromoethoxy)-2-fluoropyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4] The introduction of a fluorine atom, as seen in the 2-fluoropyridine moiety, can significantly enhance metabolic stability, binding affinity, and membrane permeability, making it a highly sought-after feature in modern drug design.[5]
This guide focuses on derivatives of 5-(2-bromoethoxy)-2-fluoropyridine, a molecular framework of considerable interest. The 2-fluoropyridine core provides a validated pharmacophore, while the 5-(2-bromoethoxy) substituent offers a unique reactive handle. This bromoethyl ether group can serve as a point for further structural diversification or potentially act as a weak alkylating agent, enabling covalent interactions with biological targets. This dual functionality makes this class of compounds particularly compelling for screening against multiple biological targets.
This document provides a comprehensive, comparative framework for screening the biological activities of these derivatives. We will delve into the rationale behind selecting specific assays, provide detailed, self-validating protocols, and present a logical workflow for hit identification and characterization, moving beyond a simple listing of steps to explain the causality behind our experimental choices.
A Multi-Pronged Screening Strategy: From Broad Cytotoxicity to Specific Inhibition
A robust screening campaign should assess the potential of a compound library across multiple therapeutic areas. For 5-(2-bromoethoxy)-2-fluoropyridine derivatives, a logical starting point is to evaluate their anticancer and antimicrobial activities, given the established precedence of the fluoropyridine core.[3][5] Concurrently, screening against a specific, high-value target class, such as protein kinases, can provide early insights into the mechanism of action.
Figure 1: High-level overview of the proposed multi-pronged screening workflow.
Part 1: Anticancer Activity Screening via Cytotoxicity Assays
Rationale: The structural similarity of fluoropyridines to endogenous pyrimidines makes them prime candidates for anticancer agents.[1] 5-Fluorouracil, a cornerstone of chemotherapy, underscores the potential of this chemical class.[6][7] An initial broad cytotoxicity screen against a panel of human cancer cell lines is a cost-effective and high-throughput method to identify compounds with antiproliferative activity.[8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[10] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[10]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed for a 96-well plate format and includes essential controls for data validation.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test Derivatives (10 mM stock in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive Control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives and positive control in complete medium.
-
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include wells with "Vehicle Control" (medium with the highest concentration of DMSO used, typically <0.5%) and "Untreated Control" (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.[10]
-
Figure 2: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Data Presentation: Comparative Cytotoxicity
The results should be summarized in a table for easy comparison of the derivatives' potency.
| Compound ID | Derivative Structure (R-group) | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) |
| REF-DOX | Doxorubicin (Control) | 0.15 ± 0.02 | 0.21 ± 0.03 |
| PD-001 | -CH₃ | 5.2 ± 0.4 | 8.9 ± 0.7 |
| PD-002 | -Ph | 2.8 ± 0.3 | 4.1 ± 0.5 |
| PD-003 | -4-Cl-Ph | 1.5 ± 0.2 | 2.3 ± 0.2 |
Table 1: Hypothetical cytotoxicity data for 5-(2-bromoethoxy)-2-fluoropyridine derivatives against two cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments.
Part 2: Antimicrobial Activity Screening
Rationale: The search for new antimicrobial agents is a global health priority due to rising antibiotic resistance.[11] Nitrogen-containing heterocycles are a rich source of compounds with antibacterial and antifungal properties.[12][13] A primary screen to determine the Minimum Inhibitory Concentration (MIC) provides quantitative data on a compound's potency. The broth microdilution method is a standardized technique for determining MIC and is suitable for screening compound libraries.[14]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the lowest concentration of a compound that prevents visible microbial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test Derivatives (1 mg/mL stock in DMSO)
-
Positive Control (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Control Wells:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well contains no compound.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria.
-
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that adding 50 µL to each well (except the sterility control) results in a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.[14] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Data Presentation: Comparative Antimicrobial Activity
| Compound ID | Derivative Structure (R-group) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| REF-CIP | Ciprofloxacin (Control) | 1 | 0.5 |
| PD-001 | -CH₃ | 64 | >128 |
| PD-002 | -Ph | 32 | 128 |
| PD-003 | -4-Cl-Ph | 16 | 64 |
Table 2: Hypothetical MIC data for derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Part 3: Targeted Screening - Enzyme Inhibition
Rationale: To move beyond phenotypic screening (like cytotoxicity), assessing activity against a specific molecular target is crucial. Pyridine derivatives are well-documented as inhibitors of various enzymes, particularly protein kinases.[4] Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them high-value therapeutic targets.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase involved in tumor angiogenesis, and its inhibition is a clinically validated anticancer strategy.[3]
A luminescence-based assay that quantifies ATP consumption during the kinase reaction is a common high-throughput screening method. As the kinase phosphorylates its substrate, ATP is converted to ADP. The amount of remaining ATP is inversely proportional to kinase activity.
Conceptual Kinase Inhibition and Signaling
The diagram below illustrates the role of a receptor tyrosine kinase like VEGFR-2 in a signaling pathway and how an inhibitor can block its function.
Figure 3: Conceptual diagram of a pyridine derivative inhibiting a receptor tyrosine kinase.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate
-
Kinase reaction buffer
-
ATP
-
Test Derivatives (10 mM stock in DMSO)
-
Positive Control (e.g., Sorafenib)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound/control in kinase buffer.
-
Initiation: Start the reaction by adding a defined concentration of ATP (often near the Km value).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Reaction Termination & ADP Conversion: Add the first reagent (ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. This reagent contains luciferase, which consumes the ATP.
-
Luminescence Generation: Add the second reagent (Kinase Detection Reagent) to convert the ADP generated by the kinase back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, producing a light signal. Incubate for 30 minutes.
-
Signal Reading: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound relative to a "no inhibitor" control. Determine IC₅₀ values for active compounds.
Data Presentation: Comparative Kinase Inhibition
| Compound ID | Derivative Structure (R-group) | % Inhibition @ 10 µM | IC₅₀ vs. VEGFR-2 (nM) |
| REF-SOR | Sorafenib (Control) | 98 ± 1 | 90 ± 8 |
| PD-001 | -CH₃ | 15 ± 4 | >10,000 |
| PD-002 | -Ph | 65 ± 5 | 850 ± 50 |
| PD-003 | -4-Cl-Ph | 88 ± 3 | 210 ± 25 |
Table 3: Hypothetical VEGFR-2 inhibition data for the test derivatives.
Conclusion and Forward Path
This guide outlines a systematic, multi-faceted approach to screening 5-(2-bromoethoxy)-2-fluoropyridine derivatives. By employing a parallel strategy of broad phenotypic screening (cytotoxicity, antimicrobial) and targeted assays (enzyme inhibition), researchers can efficiently identify promising lead compounds. The data presented in a comparative format allows for the rapid identification of structure-activity relationships (SAR). For instance, in our hypothetical data, the addition of a 4-chlorophenyl group (PD-003) consistently enhanced activity across all three assays compared to the unsubstituted phenyl (PD-002) or methyl (PD-001) derivatives.
Such "hits" would then be prioritized for further studies, including selectivity profiling against other kinases and cytotoxicity testing against non-cancerous cell lines to assess the therapeutic window. This structured, data-driven approach ensures that resources are focused on the most promising candidates, accelerating the journey from initial library to potential drug candidate.
References
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link][8]
-
Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link][11]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link][15]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link][16]
-
Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link][9]
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Fernandez Vactor. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Drug Discovery and Development. Retrieved from [Link][14]
-
Khan, I., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Oriental Journal of Chemistry. Retrieved from [Link][12]
-
Abdel-Wahab, B. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link][5]
-
Sharma, R., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology. Retrieved from [Link][1]
-
Hussein, H. A., et al. (2024). Pyridine derivatives as anticancer agents: FDA-approved drugs and promising reported compounds. ResearchGate. Retrieved from [Link][17]
-
Singh, R., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology. Retrieved from [Link][3]
-
Sahu, R., & Kumar, S. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link][2]
-
Al-Ostoot, F. H., et al. (2022). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. Retrieved from [Link][4]
-
Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry. Retrieved from [Link][6]
-
Tataryn, M. V., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Retrieved from [Link][18]
-
Yerragunta, V., et al. (2012). Synthesis and Biological Activity of Novel 2, 5-Disubstituted Benzimidazole Derivatives. International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link][13]
-
Semantic Scholar. (n.d.). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Retrieved from [Link][7]
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A Comparative Guide to PROTAC Linkers: Evaluating the Potential of 5-(2-bromoethoxy)-2-fluoropyridine
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules operate by hijacking the body's natural waste disposal machinery, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functionally critical moieties.[3]
Upon entering a cell, the PROTAC induces the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle. This event-driven, catalytic mechanism distinguishes PROTACs from traditional small-molecule inhibitors.
While the selection of the warhead and anchor ligands dictates the "what" and "how" of the degradation process, the linker is the crucial element that governs the efficiency and success of this induced proximity. Far from being a mere spacer, the linker's length, rigidity, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, ultimately determining the PROTAC's potency, selectivity, and overall drug-like properties.[3][5] This guide provides a comparative analysis of established linker classes and introduces a detailed evaluation of 5-(2-bromoethoxy)-2-fluoropyridine, a novel linker construct that merges features of both rigid and flexible designs.
The Spectrum of PROTAC Linkers: A Comparative Overview
PROTAC linker design is a multi-parameter optimization challenge.[3] Linkers are broadly classified into two main categories: flexible and rigid, with each class offering distinct advantages and disadvantages.
Flexible Linkers: The Workhorses of Early PROTAC Development
The most prevalent linkers in the published literature are composed of flexible alkyl chains and polyethylene glycol (PEG) units.[6] Their popularity stems from their synthetic tractability, allowing for the rapid generation of PROTAC libraries with varying lengths to empirically determine the optimal distance for ternary complex formation.
-
Alkyl Chains: These simple hydrocarbon chains offer maximal conformational freedom. This flexibility can be advantageous, as it allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex. However, long alkyl chains can increase lipophilicity, potentially leading to poor solubility and off-target effects.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely employed to enhance the aqueous solubility of PROTAC molecules, a common challenge for these "beyond Rule of 5" compounds. The ether oxygens can act as hydrogen bond acceptors, further improving physicochemical properties. While beneficial for solubility, excessive PEGylation can sometimes negatively impact cell permeability.[6]
Rigid Linkers: Engineering Precision and Pre-organization
To overcome the drawbacks of highly flexible linkers, researchers have increasingly incorporated rigid structural motifs. These include aromatic systems, alkynes, and heterocyclic scaffolds like piperazine or piperidine.[7]
The primary advantage of a rigid linker is its ability to pre-organize the warhead and anchor ligands into a conformation that is energetically favorable for binding to the POI and E3 ligase. This can reduce the entropic penalty of forming the ternary complex, leading to enhanced potency and stability. Furthermore, the defined conformational space of rigid linkers can improve selectivity by disfavoring the formation of off-target ternary complexes. The main drawback is the increased synthetic complexity compared to their flexible counterparts.
A Novel Construct: In-Depth Analysis of 5-(2-bromoethoxy)-2-fluoropyridine
5-(2-bromoethoxy)-2-fluoropyridine represents an intriguing linker scaffold that combines a rigid aromatic core with a short, flexible ethoxy unit. This hybrid design offers a unique set of properties that could be advantageous in PROTAC development. As this is a novel linker, we will first propose a robust synthetic route before delving into its potential applications and a rigorous plan for its experimental validation.
Proposed Synthesis of 5-(2-bromoethoxy)-2-fluoropyridine
The synthesis of this linker can be achieved through a straightforward, multi-step process starting from the commercially available 5-bromo-2-fluoropyridine. The reactivity of the fluorine at the 2-position of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), which is reported to be significantly faster than for the analogous 2-chloropyridine.[8][9]
Workflow for Synthesis of 5-(2-bromoethoxy)-2-fluoropyridine
Sources
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Validating the structure of novel compounds synthesized from 5-(2-bromoethoxy)-2-fluoropyridine
Executive Summary
The Challenge: The scaffold 5-(2-bromoethoxy)-2-fluoropyridine presents a unique dichotomy in medicinal chemistry. It offers a metabolically stable fluoropyridine core coupled with a reactive alkyl halide tail. However, this dual-reactivity creates a "validation blind spot." Standard QC methods often fail to distinguish between the desired
The Solution: This guide compares a Standard QC Protocol against a Definitive Structural Elucidation (DSE) Protocol . We demonstrate that relying solely on LCMS and 1D
The Reaction Landscape & Pitfalls
Before validating, one must understand the competition.[1] When reacting 5-(2-bromoethoxy)-2-fluoropyridine with a nucleophile (e.g., a secondary amine like N-methylpiperazine), three pathways compete:
-
Pathway A (Target): Nucleophilic attack at the alkyl bromide (
). -
Pathway B (Elimination): Base-mediated dehydrohalogenation (
), forming a vinyl ether. -
Pathway C (Ring Substitution): Nucleophilic aromatic substitution (
) at the C2 position, displacing fluoride.
Visualization: Reaction Pathway Competition
Figure 1: The competition between alkylation (
Comparative Analysis: Standard QC vs. DSE Protocol
Method A: Standard QC (The "Fast" Trap)
Commonly used in High-Throughput Screening (HTS) libraries.
-
Technique: LCMS (ESI+) and 1D
H NMR (CDCl ). -
The Flaw:
-
LCMS: The
impurity (loss of F, gain of N-nucleophile) often has a similar mass to the target if the bromine is also hydrolyzed or displaced downstream. -
H NMR: The alkyl region (2.5 - 4.5 ppm) becomes crowded. The distinctive triplet of the
linker is easily obscured by the nucleophile's own alkyl protons. -
Result: Researchers often misidentify the
byproduct as the product because they assume the Fluorine is silent/stable.
-
Method B: Definitive Structural Elucidation (DSE)
The required standard for lead optimization.
-
Technique:
F NMR (Proton-Coupled) + C NMR (J-Modulated). -
The Advantage: Fluorine acts as a "spy nucleus."[2] Its presence, chemical shift, and coupling to Carbon provide a binary (Yes/No) confirmation of the ring's integrity.
Data Comparison Table
| Feature | Target Product ( | Vinyl Ether Impurity ( | Defluorinated Impurity ( |
| LCMS (m/z) | [M+H] | [M-HBr+H] | [M-F+Nu+H] |
| Triplet ~4.2 ppm ( | Absent | Triplet ~4.2 ppm | |
| Absent | dd 6.6 ppm, d 4.5 ppm | Absent | |
| ~ -88.5 ppm | ~ -89.0 ppm | Signal Silent (No F) | |
| Doublet ( | Doublet ( | Singlet (No Coupling) |
Detailed Validation Protocols
Protocol 1: The "Spy Nucleus" Check ( F NMR)
Objective: Confirm the Fluorine atom is still attached (ruling out Path C) and assess electronic environment.
-
Sample Prep: Dissolve 5-10 mg of crude residue in 0.6 mL CDCl
. Add 0.05% -trifluorotoluene as an internal standard ( -63.72 ppm) if quantitative purity is needed. -
Acquisition: Run a standard
F scan (sweep width 200 ppm). -
Analysis:
-
Target: Sharp singlet (or multiplet if H-coupled) around -88.0 to -90.0 ppm .
-
Failure Mode: If the spectrum is silent (except for internal standard), you have formed the
product. The nucleophile attacked the ring, not the tail.
-
Protocol 2: The "Linker Logic" Check (2D HSQC/HMBC)
Objective: Prove the ether linkage exists and the tail is intact (ruling out Path B).
-
Setup: Run a
H- C HSQC (Heteronuclear Single Quantum Coherence). -
Target Region: Focus on the ether carbon (
). -
Validation Logic:
-
In the Target , you will see a correlation between protons at ~4.2 ppm and a carbon at ~67 ppm.
-
In the Vinyl Ether , the protons shift to ~6.6 ppm (vinyl) and correlate to a carbon at ~145 ppm.
-
Crucial Check: Look for the
C- F Coupling . The C2 carbon (attached to F) should appear as a doublet with a massive coupling constant ( Hz). If this carbon appears as a singlet, the Fluorine is gone.
-
Decision Tree Workflow
Use this flowchart to determine the fate of your synthesis batch.
Figure 2: The DSE Decision Tree. Note that
References
- Dungan, C. H., & Van Wazer, J. R. (1976). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.
-
Lichter, R. L., & Wasylishen, R. E. (1976). Fluoropyridines.[3][4][5][6] Carbon-13 chemical shifts and carbon-fluorine coupling constants.[3][5][7][8][9] Journal of the American Chemical Society, 98(7), 1778–1781. Link
-
Vermeeren, P., et al. (2025).[10] Understanding the SN2 Versus E2 Competition. Chemistry – A European Journal.[10] Link
-
Reich, H. J. (2020).[7] 19F NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data.[7] Link
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for coupling constants).
Sources
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Benchmarking the Efficiency of 5-(2-Bromoethoxy)-2-Fluoropyridine in Alkylation Reactions
This guide provides a comprehensive technical analysis of 5-(2-bromoethoxy)-2-fluoropyridine , a critical intermediate in the synthesis of fluorinated bioactive molecules and Positron Emission Tomography (PET) radiotracers.[1]
Executive Summary
5-(2-Bromoethoxy)-2-fluoropyridine (CAS: Derived from 766-11-0 precursor) serves as a specialized bifunctional building block, primarily used to introduce the 2-fluoro-5-pyridyloxyethyl moiety into pharmacological scaffolds.[1] Its unique structure combines a metabolically stable fluoropyridine ring with a reactive bromoethoxy tether.[1]
This guide benchmarks its efficiency as an alkylating agent against its chloro- and tosyloxy- analogs.[1] Analysis reveals that while the tosyloxy- analog offers faster kinetics (
Comparative Analysis: Performance Benchmarks
The following analysis compares 5-(2-bromoethoxy)-2-fluoropyridine (Reagent A) against 5-(2-chloroethoxy)-2-fluoropyridine (Reagent B) and 5-(2-tosyloxyethoxy)-2-fluoropyridine (Reagent C) in nucleophilic substitution reactions (
Reactivity Profile (N-Alkylation)
Context: Coupling with secondary amines (e.g., piperazine, pyrrolidine derivatives) to synthesize nAChR or KCa3.1 ligands.[1]
| Feature | Bromo- (Reagent A) | Chloro- (Reagent B) | Tosyloxy- (Reagent C) |
| Reaction Rate ( | High (1.0) | Low (0.[1]02) | Very High (10-100) |
| Yield (Secondary Amines) | 75 - 85% | 40 - 55% | 60 - 70% (Elimination side-products) |
| Selectivity | High (Favors | High | Moderate (Competes with E2) |
| Stability (Shelf Life) | Months (4°C) | Years (RT) | Weeks (-20°C, moisture sensitive) |
| Purification | Silica Gel Compatible | Silica Gel Compatible | Decomposes on acidic silica |
Key Insight: While the tosylate is faster, it is prone to E2 elimination (forming the vinyl ether) under the basic conditions required for amine alkylation.[1] The bromo- analog minimizes this side reaction, resulting in higher isolated yields of the target tertiary amine.[1]
Stability and Handling
The 2-fluoro substituent on the pyridine ring exerts an electron-withdrawing effect (inductive,
-
Hydrolysis Resistance: The bromo- analog resists hydrolysis in aqueous/organic biphasic systems (e.g.,
/DMF/ ), whereas the tosylate hydrolyzes rapidly to the alcohol.[1] -
Thermal Stability: The bromo- compound withstands reflux temperatures (up to 100°C in MeCN) without degradation, essential for reacting with poor nucleophiles.[1]
Experimental Protocols
Synthesis of 5-(2-Bromoethoxy)-2-Fluoropyridine
Objective: Efficient preparation from commercially available precursors.
Reagents:
-
2-Fluoro-5-hydroxypyridine (1.0 eq)[1]
-
1,2-Dibromoethane (5.0 eq, excess to prevent dimerization)[1][2]
-
Potassium Carbonate (
, 2.0 eq)[1]
Protocol:
-
Dissolution: Dissolve 2-fluoro-5-hydroxypyridine (10 mmol) in anhydrous MeCN (50 mL).
-
Activation: Add
(20 mmol) and stir at room temperature for 30 min to generate the phenoxide anion. -
Alkylation: Add 1,2-dibromoethane (50 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (80°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Workup: Cool to RT, filter off solids, and concentrate the filtrate.
-
Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexane).
Benchmarking Protocol: N-Alkylation of Piperazine Derivative
Objective: Attach the fluoropyridine moiety to a secondary amine (e.g., N-Boc-piperazine or a drug core).[1]
Protocol:
-
Setup: In a sealed tube, combine the secondary amine (1.0 eq), 5-(2-bromoethoxy)-2-fluoropyridine (1.2 eq), and
(2.0 eq) in DMF (0.1 M). -
Reaction: Heat to 60°C for 4-6 hours.
-
Validation: Analyze aliquots via LC-MS to determine conversion and impurity profile (specifically looking for vinyl ether elimination products).
-
Isolation: Dilute with water, extract with EtOAc, dry over
, and purify.
Mechanistic Visualization
The following diagrams illustrate the synthesis pathway and the competitive reaction landscape (Substitution vs. Elimination).
Synthesis & Reactivity Pathway[1]
Caption: Synthesis of the bromoethoxy reagent and its subsequent divergent reactivity (SN2 vs E2) with amines.
Efficiency Comparison Workflow
Caption: Decision matrix comparing the Bromo- and Tosyl- routes for ligand synthesis.
References
-
Synthesis of Fluoroethoxy Derivatives: Comparison of alkylation strategies for pyridine-based ethers in the context of KCa3.1 channel tracers.
-
Source:[1]
-
-
Reactivity of 2-Fluoropyridines: Analysis of nucleophilic substitution rates and substituent effects on the pyridine ring.
-
Source:[1]
-
-
General Protocol for Bromoethoxy Pyridines : Methodology for synthesizing bromoethyl ethers of heteroaromatic phenols.[1]
-
Source:[1]
-
-
PET Tracer Precursor Chemistry: Discussion on the stability of fluoroethyl tosyl
Sources
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- 3. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]
- 4. Synthesis and evaluation of l-5-(2-[(18)F]fluoroethoxy)tryptophan as a new PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In-Silico Modeling of 5-(2-bromoethoxy)-2-fluoropyridine Derivatives' Binding Affinity
For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. The 5-(2-bromoethoxy)-2-fluoropyridine core represents a versatile starting point for the design of novel therapeutics, with its potential for diverse functionalization. However, synthesizing and testing every conceivable derivative is a resource-intensive endeavor. This is where in-silico modeling emerges as an indispensable tool, offering a powerful lens to predict and rationalize the binding affinity of these compounds with their target proteins.
The In-Silico Toolkit: A Comparative Overview
The prediction of protein-ligand binding affinity is a cornerstone of computational drug discovery. Several techniques, each with its own balance of computational cost and accuracy, can be employed. This section will compare four key methodologies: Molecular Docking, Molecular Dynamics (MD) Simulations, Quantitative Structure-Activity Relationship (QSAR) Modeling, and the more rigorous Free Energy Perturbation (FEP).
| Methodology | Principle | Primary Output | Computational Cost | Strengths | Limitations |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Binding pose, docking score (an estimate of binding affinity). | Low | Fast screening of large compound libraries.[1][2] | Scoring functions are often simplified and may not accurately reflect true binding affinity.[3] |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Trajectory of atomic positions, binding free energy (via post-processing). | High | Provides insights into the dynamic nature of the protein-ligand interaction and can yield more accurate binding energy estimates.[4] | Computationally expensive, requiring significant resources and time.[4] |
| QSAR Modeling | Correlates physicochemical properties of compounds with their biological activity. | A mathematical model that predicts activity based on molecular descriptors. | Medium | Can predict the activity of unsynthesized compounds and guide lead optimization.[5] | Requires a dataset of compounds with known activities and its predictive power is limited to the chemical space of the training set.[5][6] |
| Free Energy Perturbation (FEP) | Calculates the free energy difference between two states (e.g., a ligand in solution vs. bound to a protein). | Relative or absolute binding free energies (ΔΔG or ΔG). | Very High | Considered one of the most accurate methods for predicting binding affinity.[7][8] | Extremely computationally intensive and requires careful setup and analysis.[9][10] |
Visualizing the In-Silico Workflow
The selection and application of these techniques often follow a hierarchical approach, starting with less computationally demanding methods for initial screening and progressing to more rigorous methods for refining and validating predictions.
Caption: A hierarchical workflow for in-silico binding affinity prediction.
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of your in-silico research, adhering to well-defined protocols is paramount. This section provides detailed, step-by-step methodologies for the key techniques discussed.
Protocol 1: Molecular Docking with AutoDock Vina
Molecular docking is a computationally efficient method to predict the binding mode and estimate the binding affinity of a ligand to a protein. AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[11]
Objective: To predict the binding pose and score of a 5-(2-bromoethoxy)-2-fluoropyridine derivative to a target protein.
Methodology:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and any co-crystallized ligands not relevant to the study.
-
Add polar hydrogens to the protein structure using software like AutoDock Tools (ADT).
-
Save the prepared receptor in the PDBQT file format, which includes atomic charges and atom types.
-
-
Preparation of the Ligand:
-
Generate the 3D structure of the 5-(2-bromoethoxy)-2-fluoropyridine derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Perform an initial energy minimization of the ligand structure using a force field like MMFF94.
-
Define the rotatable bonds in the ligand using ADT.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the receptor. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. This can be done in ADT by visually inspecting the protein and specifying the grid parameters.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface to run the docking simulation. The command will specify the receptor, ligand, grid box configuration, and output file names.
-
vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
The config.txt file contains the coordinates of the grid box center and its dimensions.
-
-
Analysis of Results:
-
Analyze the output PDBQT file, which contains the predicted binding poses of the ligand ranked by their docking scores (in kcal/mol).
-
Visualize the protein-ligand interactions of the top-ranked poses using molecular visualization software like PyMOL or VMD to identify key interactions such as hydrogen bonds, halogen bonds, and hydrophobic contacts.
-
Caption: Step-by-step workflow for molecular docking.
Protocol 2: Molecular Dynamics (MD) Simulations with GROMACS
MD simulations provide a dynamic view of the protein-ligand complex, allowing for a more detailed analysis of its stability and the calculation of more accurate binding free energies through methods like MM/PBSA and MM/GBSA.[4] GROMACS is a versatile and high-performance open-source MD simulation package.
Objective: To assess the stability of the docked protein-ligand complex and calculate the binding free energy.
Methodology:
-
System Preparation:
-
Start with the best-docked pose of the 5-(2-bromoethoxy)-2-fluoropyridine derivative in the target protein.
-
Choose a suitable force field (e.g., AMBER, CHARMM) for both the protein and the ligand. Ligand parameters can be generated using tools like the Antechamber package or a web server like SwissParam.
-
Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-phase equilibration process:
-
NVT (isothermal-isochoric) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and ligand.
-
NPT (isothermal-isobaric) equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 atm). This ensures the system reaches the correct density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints. The trajectory of atomic positions is saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds over time.
-
-
-
Binding Free Energy Calculation (MM/PBSA or MM/GBSA):
-
Use the g_mmpbsa tool or similar scripts to calculate the binding free energy from the MD trajectory. This method calculates the free energy by combining the molecular mechanics energy with a continuum solvent model.
-
Caption: Workflow for Molecular Dynamics simulation and analysis.
Protocol 3: QSAR Modeling
QSAR modeling aims to build a statistical model that relates the chemical structures of a series of compounds to their biological activities.[5]
Objective: To develop a predictive model for the binding affinity of 5-(2-bromoethoxy)-2-fluoropyridine derivatives.
Methodology:
-
Data Collection and Curation:
-
Assemble a dataset of 5-(2-bromoethoxy)-2-fluoropyridine derivatives with experimentally determined binding affinities (e.g., IC50 or Ki values).
-
Ensure the data is consistent and from a reliable source. Convert IC50/Ki values to a logarithmic scale (pIC50/pKi).
-
-
Molecular Descriptor Calculation:
-
For each compound in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors. Software like PaDEL-Descriptor or Dragon can be used.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set is used to build the QSAR model, and the test set is used to evaluate its predictive performance on unseen data.
-
-
Model Building:
-
Use a statistical method to build a regression model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest or Support Vector Machines.
-
-
Model Validation:
-
Rigorously validate the QSAR model to ensure its robustness and predictive power. Key validation metrics include:
-
Coefficient of determination (R²): For the training set.
-
Leave-one-out cross-validation (Q²): To assess internal predictivity.
-
External validation (R²_pred): Using the test set to evaluate the model's ability to predict new data.
-
-
-
Model Interpretation and Application:
-
Interpret the developed QSAR model to understand which molecular descriptors are most important for binding affinity. This provides insights into the structure-activity relationship.
-
Use the validated model to predict the binding affinity of new, unsynthesized 5-(2-bromoethoxy)-2-fluoropyridine derivatives.
-
Caption: A generalized workflow for QSAR model development.
Conclusion: An Integrated Approach for Confident Predictions
The in-silico modeling of 5-(2-bromoethoxy)-2-fluoropyridine derivatives' binding affinity is a multi-faceted challenge that benefits from an integrated computational approach. By strategically combining the high-throughput screening capabilities of molecular docking, the dynamic insights from MD simulations, the predictive power of QSAR, and the accuracy of FEP, researchers can build a comprehensive understanding of the structure-activity landscape.
While the absence of readily available experimental data for this specific class of compounds currently limits a direct validation of these models, the protocols and comparative analysis presented in this guide provide a robust framework for future investigations. As experimental data becomes available, these in-silico methods will be instrumental in accelerating the design-make-test-analyze cycle, ultimately guiding the development of novel and effective therapeutics based on the 5-(2-bromoethoxy)-2-fluoropyridine scaffold.
References
- Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91-102.
- Mobley, D. L., & Klimovich, P. V. (2012). Predicting binding free energies: frontiers and benchmarks.
- Mobley, D. L., & Shirts, M. R. (2017). Predicting binding free energies: frontiers and benchmarks. bioRxiv, 092416.
- Soares de Almeida Dutta, B. (2025, September 5).
- Perola, E., Walters, W. P., & Charifson, P. S. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance.
- Wandzik, I. (2007). Current molecular docking tools and comparisons thereof. Bio-Algorithms and Med-Systems, 3(4), 271-276.
- Ge, H., Iorga, B. I., & Mobley, D. L. (2021). A Benchmark of Electrostatic Method Performance in Relative Binding Free Energy Calculations.
-
OpenBioSim. (2025, October 20). Made with OpenBioSim: Modular and Interoperable Workflows for Benchmarking Alchemical Binding Free Energy Calculation Methodologies. Retrieved from [Link]
-
American Chemical Society. (2025, August 19). Retrospective study of the use of FEP on large scale and active learning to accelerate the design-make-test-analyze cycle in drug discovery. Retrieved from [Link]
-
Cresset Group. (n.d.). Accelerate lead optimization with active learning FEP. Retrieved from [Link]
-
MassBio. (2020, July 15). The business case for outsourcing FEP calculations. Retrieved from [Link]
-
OpenEye Scientific. (2025, July 21). Science Brief: 3D-QSAR Machine Learning for Binding Affinity Prediction. Retrieved from [Link]
- Lee, J., & Kim, D. (2021). QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids. International Journal of Molecular Sciences, 22(16), 8758.
- Arshad, W., & Abbasi, K. (2020). ISLAND: in-silico proteins binding affinity prediction using sequence information.
- Jamroz, M., & Wesołowski, M. (2024). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. International Journal of Molecular Sciences, 25(13), 7248.
- Vangaveti, S., & Lu, H. (2016). Predicting Protein-Protein Binding Affinity by In silico Docking. J Sci Med Central, 1(1), 1004.
- McGuffin, L. J., & Roche, D. B. (2019). In silico Identification and Characterization of Protein-Ligand Binding Sites. Methods in molecular biology (Clifton, N.J.), 2008, 175-195.
- Gathiaka, S., & Clark, A. M. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry.
- Al-Osta, I. M., & El-Faham, A. (2025, February 3). Machine learning approaches for predicting protein-ligand binding sites from sequence data. Frontiers in Molecular Biosciences, 12, 1373514.
- Giese, T. J., & Cisneros, G. A. (2024). FEP Augmentation as a Means to Solve Data Paucity Problems for Machine Learning in Chemical Biology.
-
ResearchGate. (2025, October 16). QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids. Retrieved from [Link]
- Rudik, A. V., & Dmitriev, A. V. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in chemistry, 6, 477.
- Google Patents. (n.d.). TW200938542A - Compounds and compositions as kinase inhibitors.
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PubChem. (n.d.). Certain protein kinase inhibitors - Patent US-10835535-B2. Retrieved from [Link]
- Google Patents. (n.d.). WO2017174995A1 - Kinase inhibitors.
-
IDIGER. (n.d.). 5-Bromo-2-fluoropyridine. Retrieved from [Link]
-
BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
-
European Patent Office. (n.d.). BTK INHIBITORS - EP 3240542 B1. Retrieved from [Link]
- El-Sayed, W. M., Ali, O. M., & El-Deen, I. M. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC advances, 12(45), 29553-29573.
- Li, Y., et al. (2025). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-dependent cellular activities. Bioorganic & Medicinal Chemistry.
- Lee, S., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules, 25(21), 5034.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
